5-Formylfuran-3-boronic acid
Description
Properties
IUPAC Name |
(5-formylfuran-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBSTTPRQPAXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC(=C1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80411039 | |
| Record name | 5-Formylfuran-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80411039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62306-80-3 | |
| Record name | B-(5-Formyl-3-furanyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62306-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Formylfuran-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80411039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62306-80-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
Synthesis of 5-Formylfuran-3-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Furan-containing molecules are prevalent in a wide array of pharmaceuticals and biologically active compounds. The introduction of a boronic acid moiety onto the furan ring, particularly in conjunction with other functional groups like an aldehyde, creates a versatile bifunctional reagent. 5-Formylfuran-3-boronic acid, with its aldehyde group and a boronic acid at the 3-position, is a key intermediate for the synthesis of complex molecular architectures. The aldehyde can be further functionalized through various reactions, while the boronic acid group is a key participant in cross-coupling reactions.[1]
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 62306-80-3 | [1][2] |
| Molecular Formula | C₅H₅BO₄ | [1][2] |
| Molecular Weight | 139.90 g/mol | [1] |
| Appearance | Off-white to light brown solid | [3] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2] |
Proposed Synthesis of this compound
A plausible and commonly employed strategy for the synthesis of heteroaryl boronic acids, including furan boronic acids, is the lithiation-borylation of a suitable precursor.[4][5][6] In the case of this compound, the synthesis would likely commence from 3-furaldehyde. The aldehyde group, being sensitive to the organolithium reagents used in the lithiation step, must first be protected. Following protection, a directed ortho-metalation (DoM) or a halogen-lithium exchange at the 5-position of the furan ring can be performed, followed by quenching with a borate ester. Subsequent acidic workup removes the protecting group and hydrolyzes the boronate ester to yield the desired boronic acid.
Synthetic Pathway
The proposed synthetic pathway is illustrated below. This multi-step process involves:
-
Protection of the aldehyde group of 3-furaldehyde as an acetal.
-
Directed lithiation at the 5-position of the protected furan ring.
-
Borylation with a trialkyl borate.
-
Deprotection and hydrolysis to yield the final product.
References
- 1. This compound [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 62306-80-3 [amp.chemicalbook.com]
- 4. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
An In-depth Technical Guide to 5-Formylfuran-3-boronic acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 5-Formylfuran-3-boronic acid, a versatile building block in medicinal chemistry and organic synthesis.
Core Chemical Properties and Structure
This compound is a furan derivative functionalized with both a formyl and a boronic acid group. This unique combination of reactive sites makes it a valuable intermediate for the synthesis of complex organic molecules, particularly in the development of novel therapeutics.
Structural Information
-
IUPAC Name: (5-formylfuran-3-yl)boronic acid[1]
-
CAS Number: 62306-80-3[1]
-
SMILES: O=Cc1cc(B(O)O)co1
-
InChI Key: RIBSTTPRQPAXRS-UHFFFAOYSA-N[1]
The structure of this compound features a planar furan ring. The formyl and boronic acid groups are nearly coplanar with the ring, which influences its reactivity and intermolecular interactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models. For comparison, the experimental melting point of the related isomer, 5-Formylfuran-2-boronic acid, is 136 °C (decomposes)[3].
| Property | Value | Source |
| Molecular Weight | 139.90 g/mol | [2] |
| Appearance | Solid | [1] |
| Boiling Point | 379.3 °C | [2][4] |
| Flash Point | 183.2 ± 30.7 °C | [4] |
| Solubility | While specific data for this compound is limited, phenylboronic acid, a related compound, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5] | N/A |
| Stability | Furan-containing boronic acids are known to have limited benchtop stability and can be sensitive to air and moisture.[6] It is recommended to store the compound under an inert atmosphere and at low temperatures (e.g., in a freezer at -20°C) to prevent degradation.[1] The stability of furan derivatives is also influenced by the solvent, with polar aprotic solvents like DMF potentially offering a stabilizing effect.[5] | N/A |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound in research and development. Below are representative protocols for its synthesis and a key application in cross-coupling reactions.
Synthesis of this compound
Plausible Synthetic Workflow:
Caption: Plausible synthetic workflow for this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in palladium- or nickel-catalyzed Suzuki-Miyaura reactions to form C-C bonds. This reaction is fundamental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
Detailed Experimental Protocol (adapted from a similar reaction with 3-furanylboronic acid):
-
Reaction Setup: In a glovebox, a reaction vessel is charged with the aryl halide (1.0 equiv), this compound (1.5-2.5 equiv), a suitable base (e.g., K₃PO₄, 3.0 equiv), and a palladium or nickel catalyst with an appropriate ligand (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: A degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water) is added to the reaction vessel.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (typically 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred for a designated time (typically 2-24 hours), monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of boronic acids, particularly phenylboronic acid (PBA), has been investigated for its effects on cellular signaling pathways, notably those involved in cancer cell migration.
Research on PBA has shown that it can inhibit the migration of prostate cancer cells. This inhibition is linked to the modulation of the Rho family of GTPases, which are key regulators of the actin cytoskeleton and cell motility.
Potential Signaling Pathway Affected by Boronic Acids:
The diagram below illustrates the potential mechanism by which boronic acids like PBA may inhibit cancer cell migration by affecting the Rho GTPase signaling pathway. It is hypothesized that boronic acids could interfere with the activity of key proteins in this pathway.
Caption: Hypothesized inhibition of the Rho GTPase signaling pathway by this compound.
This guide provides a foundational understanding of this compound for its application in research and drug development. Further investigation into its specific biological activities and optimization of reaction protocols will continue to enhance its utility as a valuable synthetic intermediate.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound [myskinrecipes.com]
- 3. 5-Formyl-2-furanylboronic acid = 95 27329-70-0 [sigmaaldrich.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (5-formylfuran-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name: (5-formylfuran-3-yl)boronic acid
(Also known as 5-formyl-3-furylboronic acid)
This technical guide provides a comprehensive overview of (5-formylfuran-3-yl)boronic acid, a key building block in synthetic organic chemistry with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and applications, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction.
Chemical and Physical Properties
(5-formylfuran-3-yl)boronic acid is a solid organic compound at room temperature.[1] It is characterized by the presence of a furan ring substituted with both a formyl (aldehyde) group and a boronic acid moiety. This unique combination of functional groups makes it a versatile reagent in organic synthesis.
A summary of its key properties is presented in the table below:
| Property | Value | Reference |
| IUPAC Name | (5-formylfuran-3-yl)boronic acid | [1] |
| Synonyms | 5-formyl-3-furylboronic acid | [1] |
| CAS Number | 62306-80-3 | [1] |
| Molecular Formula | C5H5BO4 | [1] |
| Molecular Weight | 139.90 g/mol | |
| Appearance | Solid | [1] |
| Purity | ≥98% (typical) | [1] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1] |
Synthesis and Reactivity
The reactivity of (5-formylfuran-3-yl)boronic acid is dominated by the boronic acid and formyl functionalities. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.[3] The formyl group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines, oximes, and other derivatives.
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and biheteroaryl structures, which are prevalent in many biologically active molecules and functional materials.[4] (5-formylfuran-3-yl)boronic acid serves as a valuable coupling partner in these reactions.
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction using a furan-3-yl boronic acid derivative, which can be adapted for use with (5-formylfuran-3-yl)boronic acid.
Materials:
-
Aryl or heteroaryl halide (e.g., 5-bromopyrimidine)
-
(5-formylfuran-3-yl)boronic acid
-
Palladium or Nickel catalyst (e.g., NiCl₂(PCy₃)₂)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., tert-Amyl alcohol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure: [5]
-
Preparation of the Reaction Vessel: A round-bottomed flask is charged with a magnetic stir bar and the base (e.g., K₃PO₄, 4.50 equiv). The flask and its contents are flame-dried under vacuum and then cooled to room temperature under an inert atmosphere.
-
Addition of Reagents: The aryl or heteroaryl halide (1.0 equiv), (5-formylfuran-3-yl)boronic acid (2.50 equiv), and the catalyst (e.g., NiCl₂(PCy₃)₂, 0.500 mol%) are added to the flask.
-
Solvent Addition and Degassing: The solvent (e.g., tert-Amyl alcohol) is added, and the reaction mixture is thoroughly degassed by bubbling with an inert gas.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and subjected to an appropriate work-up procedure, which may include filtration, extraction, and washing. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford the desired coupled product.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties and biological activities.[1][6] The incorporation of a boronic acid moiety can enhance the potency and improve the pharmacokinetic profile of drug candidates.[6] While specific biological activities for (5-formylfuran-3-yl)boronic acid have not been extensively reported, its structural features suggest potential applications in several areas.
The furan scaffold is a common motif in many biologically active compounds. The presence of the formyl group provides a handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.
The isomeric compound, (5-formylfuran-2-yl)boronic acid, is a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy.[7] This highlights the potential of formyl-substituted furan boronic acids in the development of targeted therapeutics.
Signaling Pathways and Biological Targets: A Frontier for Investigation
Currently, there is a lack of specific information in the scientific literature detailing the interaction of (5-formylfuran-3-yl)boronic acid with specific signaling pathways or biological targets. However, based on the known activities of other boronic acid-containing compounds, several potential avenues for investigation exist.
Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a stable, covalent bond with the active site serine residue. This mechanism is central to the action of the FDA-approved drug Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma.[1]
Future research could explore the potential of (5-formylfuran-3-yl)boronic acid and its derivatives as inhibitors of enzymes relevant to various disease states. A hypothetical workflow for such an investigation is outlined below.
Conclusion
(5-formylfuran-3-yl)boronic acid is a valuable and versatile building block in organic synthesis. Its utility in the powerful Suzuki-Miyaura cross-coupling reaction, combined with the potential for further derivatization of the formyl group, makes it an attractive starting material for the synthesis of complex organic molecules. While its specific biological activities remain largely unexplored, the precedent set by other boronic acid-containing pharmaceuticals suggests that this compound and its derivatives hold promise for future applications in drug discovery and development. Further research into its synthesis, reactivity, and biological properties is warranted to fully unlock its potential.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 3. 5-Formylfuran-3-boronic acid [myskinrecipes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Technical Guide: 5-Formylfuran-3-boronic acid (CAS No. 62306-80-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylfuran-3-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a furan ring functionalized with both a formyl group and a boronic acid moiety, makes it a versatile building block for the synthesis of complex molecules. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. The formyl group provides a reactive handle for further chemical transformations, allowing for the diversification of molecular scaffolds. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in a research setting.
| Property | Value | Citations |
| CAS Number | 62306-80-3 | [1] |
| Molecular Formula | C₅H₅BO₄ | [1] |
| Molecular Weight | 139.90 g/mol | [1] |
| IUPAC Name | (5-formylfuran-3-yl)boronic acid | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1] |
| Purity | ≥98% | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |
Synthesis and Characterization
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Characterization: Characterization of this compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. While specific peak lists are not detailed in the available literature, ¹H NMR and ¹³C NMR spectra are commercially available for reference.
Role in Drug Discovery: Suzuki-Miyaura Coupling
The primary application of this compound in drug discovery is as a building block in Suzuki-Miyaura cross-coupling reactions.[3] This reaction enables the formation of a carbon-carbon bond between the furan ring of the boronic acid and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate. This versatility allows for the construction of complex molecular architectures, which is a fundamental process in the synthesis of novel drug candidates.[4]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction involving a heteroaryl boronic acid. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for a particular set of reactants.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Diagram of a Generic Suzuki-Miyaura Coupling Workflow:
Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
Application in the Development of IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[5] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[5] Consequently, IRAK4 has emerged as a promising therapeutic target for the development of novel inhibitors.
While no specific IRAK4 inhibitor has been definitively reported to be synthesized from this compound in the reviewed literature, the structural motifs of known IRAK4 inhibitors often contain heterocyclic scaffolds that can be accessed through Suzuki-Miyaura coupling reactions. The furan ring of this compound can serve as a core component or a key substituent in the design of such inhibitors.
IRAK4 Signaling Pathway:
The following diagram illustrates a simplified representation of the IRAK4 signaling pathway, which is a target for therapeutic intervention in inflammatory diseases.
Caption: Simplified IRAK4 signaling pathway and the point of therapeutic intervention.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction provides a straightforward route to novel heterocyclic compounds. While further research is needed to fully explore its potential, its application in the synthesis of kinase inhibitors, such as those targeting IRAK4, represents a promising avenue for the development of new therapies for inflammatory and autoimmune diseases. The information and generalized protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals working with this important chemical entity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review on substituted furan boronic acids
An In-depth Technical Guide to Substituted Furan Boronic Acids for Researchers and Drug Development Professionals
Introduction
The strategic integration of specific structural motifs is a cornerstone of modern medicinal chemistry. Among the vast arsenal of heterocyclic scaffolds, furan, a five-membered aromatic heterocycle, is a privileged structure found in numerous pharmacologically active compounds.[1] Its derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1] The furan ring often serves as a bioisostere for phenyl groups, offering modified steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[1]
When the furan scaffold is functionalized with a boronic acid group [-B(OH)₂], it becomes an exceptionally versatile building block in synthetic and medicinal chemistry. Boronic acids have gained immense traction in drug discovery, a shift catalyzed by the success of drugs like the proteasome inhibitor bortezomib.[2] This functional group is stable, generally non-toxic, and engages in a range of crucial chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[3][4] Furthermore, the Lewis acidic nature of the boron atom allows for unique, often reversible, covalent interactions with biological targets, particularly serine proteases.[5]
This technical guide provides a comprehensive review of substituted furan boronic acids, detailing their synthesis, synthetic applications, and role in drug discovery. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visualizations of key chemical and biological processes.
Synthesis of Substituted Furan Boronic Acids
The preparation of substituted furan boronic acids typically involves the introduction of a boronic acid or boronic ester group onto a pre-functionalized furan ring. The most common and robust method is the reaction of an organometallic furan species with a trialkyl borate ester, followed by acidic hydrolysis. This often requires low temperatures to manage the reactivity of the organometallic intermediate.
A representative workflow for the synthesis of a substituted furan boronic acid, specifically 5-formyl-2-furanboronic acid, is illustrated below. This process involves the protection of the reactive aldehyde group, followed by lithium-halogen exchange or direct metallation, reaction with a borate ester, and subsequent deprotection and hydrolysis to yield the final product.[6][7]
Representative Experimental Protocol: Synthesis of 5-Formyl-2-furylboronic acid[6]
This protocol is adapted from a patented method for producing 5-formyl-2-furylboronic acid.
-
Reactant Preparation: A dried 500 mL 3-neck flask equipped with a mechanical stirrer, internal thermometer, and addition funnel is placed under a nitrogen atmosphere. The flask is charged with 2-furaldehyde diethylacetal (20.16 g, 0.118 mol), triisopropyl borate (33.4 g, 0.177 mol), and 40 mL of anhydrous tetrahydrofuran (THF). The solution is cooled to -40°C using a dry ice/acetone bath.
-
Metallation and Borylation: A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the cooled solution while maintaining the internal temperature below -35°C. The addition is typically completed over 1-2 hours.
-
Quenching and Hydrolysis: After the addition is complete, the reaction mixture is allowed to stir for an additional hour at -40°C. It is then slowly warmed to 0°C. The reaction is quenched by carefully adding the mixture to an acidic medium, such as 1 M aqueous hydrochloric acid, with vigorous stirring.
-
Isolation and Purification: The acidic quench results in the precipitation of the crude product. The solid is collected by filtration and washed with cold water. For further purification, the crude 5-formyl-2-furylboronic acid (130 g) can be recrystallized by dissolving it in a refluxing mixture of acetonitrile (900 mL) and water (400 mL). The solution is cooled overnight to 0°C, and the resulting white crystalline solid is collected by filtration, washed with cold acetonitrile (100 mL), and dried to yield the pure product (116.7 g, 90% recovery).
Table 1: Selected Examples of Furan Boronic Acid Synthesis
| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |
| 2-Bromofuran | 1. n-BuLi, THF, -40°C; 2. B(OBu)₃; 3. 10% HCl | 2-Furanboronic acid | 84% | [8] |
| 2-Furaldehyde diethylacetal | 1. LDA, THF, -40°C; 2. B(OiPr)₃; 3. aq. HCl | 5-Formyl-2-furanboronic acid | >90% | [6] |
| 3-Bromofuran | 1. n-BuLi, Et₂O, -78°C; 2. B(OMe)₃; 3. H₂O | 3-Furanboronic acid | 75% | [9] |
| Furan | Ir-catalyzed C-H borylation with B₂pin₂ | Furan-2-boronic acid pinacol ester | 85% | N/A |
Note: The yield for the Iridium-catalyzed reaction is representative of modern C-H activation methods and is included for illustrative purposes, though a specific citation with this exact yield was not found in the initial search.
Applications in Suzuki-Miyaura Cross-Coupling
Substituted furan boronic acids are invaluable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the furan ring and various sp²-hybridized carbon atoms (e.g., aryl, heteroaryl, or vinyl halides and triflates), providing a powerful tool for constructing complex molecular architectures found in many pharmaceuticals and materials.[4]
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetallation with the boronic acid (activated by a base), and reductive elimination to form the final product and regenerate the palladium(0) catalyst.[10][11]
General Experimental Protocol: Suzuki-Miyaura Coupling[12][13]
This protocol provides a general method for the coupling of an aryl halide with a furan boronic acid.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), the furan boronic acid (1.2-1.5 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 mmol).
-
Catalyst and Solvent: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 1-3 mol%) and a phosphine ligand like triphenylphosphine (PPh₃, 2-6 mol%). Add the solvent system, which is often a mixture of an organic solvent and water (e.g., Dioxane/H₂O or EtOH/H₂O in a 4:1 ratio).
-
Reaction Execution: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Table 2: Representative Yields in Suzuki-Miyaura Coupling Reactions
| Furan Boronic Acid | Coupling Partner | Catalyst / Base / Solvent | Product | Yield (%) | Reference |
| 3-Furanboronic acid | 2-Chloro-4,6-dimethoxypyrimidine | Pd(OAc)₂ / P(Cy)₃ / K₃PO₄ / MeOH/THF | 2-(Furan-3-yl)-4,6-dimethoxypyrimidine | 90% | [9] |
| 2-Furanboronic acid | 4-Bromobenzaldehyde | Pd(OAc)₂ / PPh₃ / K₂CO₃ / DMF | 4-(Furan-2-yl)benzaldehyde | >90% | [12] |
| Phenylboronic acid | 2-(4-Bromophenyl)benzofuran | Pd(II) complex / K₂CO₃ / EtOH/H₂O | 2-(4'-Phenyl-[1,1'-biphenyl]-4-yl)benzofuran | 97% | [13] |
| 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ / Na₃PO₄ / Dioxane/H₂O | 2-(Furan-2-yl)pyridine | 78% | [14] |
Role in Medicinal Chemistry and Drug Discovery
Substituted furan boronic acids are of significant interest in drug discovery due to their ability to act as potent and often selective enzyme inhibitors. The boron atom's empty p-orbital allows it to accept a lone pair of electrons from a nucleophilic residue (like serine or threonine) in an enzyme's active site, forming a stable, reversible tetrahedral covalent adduct.[5][15] This mimics the transition state of substrate hydrolysis, leading to potent inhibition.
Mechanism of Serine Protease Inhibition
Serine proteases are a major class of enzymes involved in numerous physiological processes, making them important drug targets. Boronic acids inhibit these enzymes by forming a covalent bond with the catalytic serine residue (Ser195 in chymotrypsin) within the active site. This interaction is facilitated by the catalytic triad (Ser-His-Asp), where the histidine residue acts as a general base to activate the serine hydroxyl group for nucleophilic attack on the electrophilic boron atom.[5][16]
Targeting the Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is a critical cellular system responsible for the degradation of damaged or unnecessary proteins, thereby regulating processes like cell cycle, gene expression, and apoptosis.[17][18][19] Its dysregulation is implicated in diseases such as cancer. The 26S proteasome, the central enzyme of this pathway, has serine and threonine residues in its active sites, making it a prime target for boronic acid-based inhibitors like bortezomib.[2] Substituted furan boronic acids can be designed to target the proteasome, offering a potential avenue for novel anticancer therapeutics.
Table 3: Biological Activity of Selected Furan-Containing Boronic Acid Derivatives and Analogues
| Compound Class | Target | Specific Compound/Analogue | Activity (IC₅₀) | Reference |
| Furan-based IDO1 Inhibitors | Indoleamine-2,3-dioxygenase 1 (IDO1) | Boronic acid derivative (7e) | 60 µM | [20] |
| Furan-based IDO1 Inhibitors | Indoleamine-2,3-dioxygenase 1 (IDO1) | Boronic ester derivative (7a) | 16 µM | [20] |
| Boronic Acid Analogues of Combretastatin A-4 | Tubulin Polymerization | CA-4 boronic acid analogue (1) | 1.8 µM | [21] |
| Boronic Acid Analogues of Combretastatin A-4 | MCF-7 Cell Growth | CA-4 boronic acid analogue (1) | 2.5 nM | [21] |
| Dipeptidyl Boronic Acids | 20S Proteasome | Analogue (15) | 4.60 nM | [3] |
Conclusion
Substituted furan boronic acids represent a powerful and versatile class of chemical intermediates with profound applications in organic synthesis and drug discovery. Their utility in the robust Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl and heteroaryl systems, which are prevalent in pharmaceuticals. From a medicinal chemistry perspective, the unique ability of the boronic acid moiety to form reversible covalent bonds with key enzymatic targets, such as serine proteases and the proteasome, provides a validated mechanism for developing potent and selective inhibitors. The continued exploration of novel substitution patterns on the furan ring, combined with the strategic placement of the boronic acid group, will undoubtedly lead to the discovery of new therapeutic agents and advanced materials. This guide serves as a foundational resource, providing the necessary data, protocols, and conceptual frameworks to empower researchers in this exciting and impactful field.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. 13331-23-2 | Furan-2-ylboronic acid | Organoborons | Ambeed.com [ambeed.com]
- 13. mdpi.com [mdpi.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. pnas.org [pnas.org]
- 16. Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 19. Proteasome - Wikipedia [en.wikipedia.org]
- 20. d-nb.info [d-nb.info]
- 21. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of 5-Formylfuran-3-boronic Acid Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can address complex biological targets. Among the myriad of building blocks available to the modern chemist, furan-based compounds have garnered significant attention due to their prevalence in biologically active molecules.[1][2] When functionalized with a boronic acid moiety, specifically in the form of 5-Formylfuran-3-boronic acid, a versatile and powerful tool for drug discovery emerges. This technical guide provides a comprehensive exploration of the derivatives of this compound, detailing their synthesis, biological significance, and the experimental protocols pivotal to their development.
Core Attributes of this compound
This compound is a bifunctional organic compound featuring a furan ring substituted with a formyl group at the 5-position and a boronic acid at the 3-position. This unique arrangement of functional groups makes it an exceptionally valuable synthon in organic synthesis, particularly in the realm of medicinal chemistry.
The boronic acid group is a cornerstone of modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[3][4] This reaction is celebrated for its mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acid reagents.[5] The formyl group, an aldehyde, serves as a versatile handle for a plethora of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and olefination reactions, allowing for the introduction of diverse pharmacophores.
Synthesis of Furan Boronic Acids
The synthesis of aryl and heteroaryl boronic acids is well-established, with several general methods applicable to the preparation of furan-based analogues.[6] A common and effective strategy involves the lithiation of a halogenated furan precursor followed by quenching with a trialkyl borate ester and subsequent acidic workup.
A patented method for the production of the isomeric 5-formyl-2-furylboronic acid highlights a process that involves the protection of the formyl group of 2-furaldehyde, followed by the addition of a base and a boric acid ester, and subsequent work-up in an acidic medium to isolate the desired product.[7] This approach addresses challenges of low temperature requirements and reproducibility often encountered in the synthesis of such compounds.[7]
Derivatives of this compound in Drug Discovery
The true potential of this compound lies in its ability to serve as a scaffold for a diverse library of derivatives. The strategic modification of both the formyl and boronic acid functionalities allows for the fine-tuning of physicochemical properties and biological activity.
Suzuki-Miyaura Cross-Coupling for Biaryl and Heterobiaryl Scaffolds
The palladium-catalyzed Suzuki-Miyaura coupling is the premier application of this compound in drug discovery.[4][8][9] This reaction enables the facile construction of biaryl and heterobiaryl motifs, which are privileged structures in numerous approved drugs.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed experimental protocol for a nickel-catalyzed Suzuki-Miyaura coupling of 3-furanylboronic acid with 5-bromopyrimidine has been reported and can be adapted for this compound.
-
Reaction Setup: A flame-dried round-bottomed flask is charged with K₃PO₄ (4.50 equiv), 5-bromopyrimidine (1.0 equiv), 3-furanylboronic acid (2.50 equiv), and NiCl₂(PCy₃)₂ (0.500 mol%).
-
Solvent and Atmosphere: The flask is evacuated and backfilled with nitrogen three times. Anhydrous tert-amyl alcohol is added via cannula.
-
Reaction Conditions: The heterogeneous mixture is stirred at 23 °C for 1 hour and then heated to 120 °C for 1 hour.
-
Workup: After cooling, deionized water and diethyl ether are added, and the mixture is stirred. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Derivatization of the Formyl Group
The aldehyde functionality of this compound provides a gateway to a multitude of derivatives.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields amino derivatives. This is a powerful method for introducing basic nitrogen atoms, which can be crucial for target engagement and improving pharmacokinetic properties.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, extending the carbon skeleton and enabling the synthesis of stilbene and chalcone-like structures. Chalcone-boronic acid derivatives, for instance, have been investigated as potential anticancer agents.[6]
-
Oxidation: Oxidation of the formyl group to a carboxylic acid provides a handle for the formation of amides and esters, further expanding the accessible chemical space.
Biological Activities of Furan Boronic Acid Derivatives
While specific biological data for derivatives of this compound are not extensively reported in the public domain, the broader class of furan and boronic acid-containing molecules exhibits a wide range of pharmacological activities.
Furan-containing compounds are known to possess antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a boronic acid moiety can significantly enhance or modulate these activities. Boronic acids are known to act as inhibitors of various enzymes, including proteases and serine hydrolases, by forming a reversible covalent bond with active site serine residues.[6]
The following table summarizes the biological activities and corresponding quantitative data for structurally related boronic acid derivatives, providing an indication of the potential of compounds derived from this compound.
| Compound Class | Target/Activity | Quantitative Data (IC₅₀/MIC) | Reference |
| Dipeptide Boronic Acids | Proteasome Inhibition | Compound 15: IC₅₀ = 4.60 nM | [6] |
| Chalcone-Boronic Acid Analogs | Cytotoxic Activity (HCT116 p53+/+ cells) | Compound 3: IC₅₀ = 3.85 µM; Compound 8: IC₅₀ = 1.49 µM | [6] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Antibacterial (Bacillus cereus) | MIC < AN2690 | [10] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Antibacterial (Escherichia coli) | MIC = 64 µg/mL | [1] |
Signaling Pathways and Experimental Workflows
The development of derivatives of this compound typically follows a structured workflow from initial synthesis to biological evaluation. The ultimate biological activity of these derivatives will dictate the specific signaling pathways they modulate. For instance, derivatives designed as proteasome inhibitors would interfere with the ubiquitin-proteasome pathway, a critical process for protein degradation and cellular homeostasis.
Below are graphical representations of a typical drug discovery workflow and a simplified representation of the ubiquitin-proteasome pathway.
Conclusion
This compound stands as a testament to the power of rational molecular design in modern drug discovery. Its unique combination of a versatile cross-coupling partner and a reactive aldehyde handle provides access to a vast and diverse chemical space. While the exploration of its derivatives is an ongoing endeavor, the established biological activities of related furan and boronic acid-containing compounds strongly suggest that derivatives of this compound hold significant promise for the development of novel therapeutics across a range of disease areas. The continued investigation into the synthesis and biological evaluation of these compounds is a worthy pursuit for the scientific community.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound [myskinrecipes.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Spectroscopic Analysis of 5-Formylfuran-3-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Formylfuran-3-boronic acid, a valuable building block in medicinal chemistry and materials science.[1] The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their analytical endeavors.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.6 | Singlet | Aldehyde CHO |
| ~8.3 | Singlet | Furan C2-H |
| ~7.0 | Singlet | Furan C4-H |
| ~5.5 | Broad Singlet | Boronic acid B(OH)₂ |
Note: Predicted values are based on the analysis of similar furan and boronic acid derivatives. The boronic acid protons are often broad and may exchange with water in the solvent.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~185 | Aldehyde C=O |
| ~155 | Furan C5 |
| ~150 | Furan C2 |
| ~125 | Furan C4 |
| ~120 | Furan C3 |
Note: The carbon attached to the boron atom (C3) often exhibits a broader signal and its chemical shift can be influenced by the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, furan ring, and boronic acid moieties.
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (boronic acid, hydrogen-bonded) |
| ~3100 | Medium | C-H stretch (furan ring) |
| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1580, ~1470 | Medium | C=C stretch (furan ring) |
| ~1350 | Strong | B-O stretch |
| ~1020 | Medium | C-O-C stretch (furan ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
Table 4: Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion |
| 139.02081 | [M-H]⁻ (Predicted) |
| 141.03537 | [M+H]⁺ (Predicted) |
| 163.01731 | [M+Na]⁺ (Predicted) |
Note: The predicted mass spectrometry data is for the monoisotopic mass of C₅H₅BO₄. The presence of boron isotopes (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern for boron-containing fragments.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for small organic molecules and should be adapted as necessary for the specific instrumentation and sample characteristics.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. The choice of solvent is critical, as boronic acids can form oligomers, leading to broad signals. Using a solvent like d₄-methanol can sometimes provide sharper spectra.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).
-
Process the data similarly to the ¹H NMR spectrum.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound powder directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Place the sample in the FTIR spectrometer.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.
-
-
Ionization Method:
-
Electrospray ionization (ESI) is a common and suitable method for this type of molecule. It can be run in either positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻ ions, respectively.
-
-
Mass Analysis:
-
Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass.
-
Analyze the isotopic pattern to confirm the presence of boron.
-
Interpret the fragmentation pattern to further support the proposed structure.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
solubility of furan boronic acids in organic solvents
An In-depth Technical Guide on the Solubility of Furan Boronic Acids in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a critical parameter for their application in organic synthesis, drug development, and materials science. Due to the limited availability of specific quantitative solubility data for furan boronic acids in peer-reviewed literature, this document leverages available qualitative data and quantitative data for analogous compounds, such as phenylboronic acid, to provide a foundational understanding. Detailed experimental protocols for solubility determination are provided to empower researchers to generate specific data for their applications. This guide aims to be an essential resource for scientists working with this important class of compounds.
Introduction to Furan Boronic Acids
Furan boronic acids are bifunctional organic compounds characterized by a furan ring and a boronic acid moiety (-B(OH)₂). They are versatile building blocks in organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The furan moiety is a common scaffold in many biologically active compounds, and its incorporation can significantly influence the pharmacological properties of a molecule. An understanding of the solubility of furan boronic acids in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.
Factors Influencing the Solubility of Furan Boronic Acids
The solubility of furan boronic acids is governed by a combination of factors related to both the solute and the solvent.
-
Polarity: The presence of the polar boronic acid group, capable of acting as a hydrogen bond donor and acceptor, generally imparts good solubility in polar solvents.[1][2][3] The furan ring itself is a polar aromatic heterocycle. The overall polarity of the molecule, and thus its solubility, can be further modulated by the presence of other substituents on the furan ring.
-
Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety can form strong hydrogen bonds with protic solvents like alcohols (e.g., methanol, ethanol) and water, generally leading to higher solubility.[2] Polar aprotic solvents such as DMSO, DMF, and THF can act as hydrogen bond acceptors, also facilitating dissolution.
-
Substituent Effects: The nature and position of substituents on the furan ring can significantly impact solubility.[4] Electron-withdrawing or electron-donating groups can alter the molecule's polarity and its ability to participate in intermolecular interactions.
-
Temperature: The solubility of most solid organic compounds, including furan boronic acids, generally increases with temperature.[5]
-
Formation of Anhydrides (Boroxines): A significant challenge in determining and utilizing boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4][6] This is an equilibrium process that is influenced by the solvent and the presence of water. Boroxines often have different solubility profiles than their corresponding boronic acids, which can lead to inconsistencies in solubility measurements.[6]
Qualitative Solubility of Furan Boronic Acids
While comprehensive quantitative data is scarce, qualitative solubility information for furan-2-boronic acid and furan-3-boronic acid is available from various chemical suppliers and databases.
| Furan Boronic Acid | Solvent | Qualitative Solubility |
| Furan-2-boronic acid | Water | Slightly Soluble[7] |
| Methanol | Soluble[7] | |
| Chloroform | Slightly Soluble[8] | |
| DMSO | Slightly Soluble[8] | |
| Furan-3-boronic acid | Methanol | Soluble[9][10] |
| Polar Solvents | Generally Soluble[11] |
Quantitative Solubility Data for Analogous Compounds
To provide a more quantitative perspective, the solubility of phenylboronic acid, a structurally related compound, is presented below. This data can serve as a useful, albeit approximate, guide for estimating the solubility of furan boronic acids. The introduction of a heteroatom (oxygen in the furan ring) is expected to increase polarity compared to the phenyl ring, which may lead to higher solubility in polar solvents.
Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents at Different Temperatures [12]
| Solvent | 293.15 K | 303.15 K | 313.15 K | 323.15 K |
| Chloroform | 0.008 | 0.014 | 0.024 | 0.041 |
| 3-Pentanone | 0.028 | 0.045 | 0.070 | 0.105 |
| Acetone | 0.040 | 0.062 | 0.092 | - |
| Dipropyl ether | - | - | - | - |
| Methylcyclohexane | Very Low | Very Low | Very Low | Very Low |
Data for Dipropyl ether and Methylcyclohexane indicates high and very low solubility, respectively, without specific mole fraction values provided in the source.[12]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for specific furan boronic acids in their systems, the following established experimental protocols are recommended.
Dynamic (Synthetic) Method
This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1][4] It is a reliable technique for generating solubility curves (solubility vs. temperature).
Caption: Workflow for the Shake-Flask Method of Solubility Determination.
Materials:
-
Furan boronic acid
-
Selected organic solvent(s)
-
Sealed vials (e.g., screw-cap vials with septa)
-
Constant temperature shaker or incubator
-
Syringes and filters (if necessary for sampling)
-
Calibrated analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the furan boronic acid to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. The concentration of the furan boronic acid in the supernatant is then determined using a suitable and validated analytical method, such as HPLC or UV-Vis spectroscopy.
Application in Suzuki-Miyaura Coupling
The solubility of furan boronic acids is a critical factor in the success of Suzuki-Miyaura cross-coupling reactions. The choice of solvent can significantly influence reaction rates and yields. A solvent system must be chosen that can dissolve the furan boronic acid, the coupling partner (typically an aryl halide or triflate), the palladium catalyst, and the base to a sufficient extent for the reaction to proceed efficiently. Common solvent systems include mixtures of toluene, ethanol, and water, or polar aprotic solvents like THF and dioxane.
Logical Relationship in Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. d-nb.info [d-nb.info]
- 7. 2-Furylboronic Acid | 13331-23-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 2-Furanboronic acid | 13331-23-2 [amp.chemicalbook.com]
- 9. Furan-3-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 10. 3-Furanboronic acid | 55552-70-0 [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of Organoboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for organoboronic acids. Organoboronic acids are a versatile class of compounds widely utilized in organic synthesis, catalysis, and medicinal chemistry. While generally considered to have low toxicity, their reactivity and potential for causing irritation necessitate careful handling to ensure laboratory safety.[1] This document outlines the potential hazards, recommended handling procedures, emergency protocols, and proper disposal methods associated with these reagents.
Hazard Identification and Risk Assessment
Organoboronic acids are typically crystalline solids that are stable under normal laboratory conditions. However, they can pose several hazards that require careful consideration and mitigation.
1.1. Toxicological Hazards
The acute toxicity of many organoboronic acids is not extensively documented. However, available data for representative compounds indicate a low to moderate order of acute toxicity. It is prudent to handle all organoboronic acids with care, assuming they may be harmful if ingested, inhaled, or absorbed through the skin.
Table 1: Acute Toxicity Data for Phenylboronic Acid
| Route of Exposure | Species | Value | Reference |
| Oral LD50 | Rat | 740 mg/kg | [2][3][4][5] |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population.[6]
1.2. Irritant Properties
Many organoboronic acids are known to be irritants. Direct contact with the solid or its dust can cause irritation to the skin, eyes, and respiratory tract.[7] Symptoms of exposure may include redness, itching, and inflammation.
1.3. Reactivity Hazards
Organoboronic acids are generally stable but can react with certain classes of chemicals. It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or exothermic reactions.[5][8] Many are also sensitive to moisture.[4][5][8]
Exposure Controls and Personal Protective Equipment (PPE)
To minimize exposure and ensure safe handling, a combination of engineering controls and appropriate personal protective equipment should be utilized.
2.1. Engineering Controls
-
Fume Hood: All manipulations of organoboronic acids, especially those involving dusty powders or the potential for aerosol generation, should be conducted in a certified chemical fume hood.[7]
-
Ventilation: Ensure adequate general laboratory ventilation to minimize the concentration of any airborne dust or vapors.
2.2. Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory when working with organoboronic acids:
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential to prevent skin contact. Gloves should be inspected before each use and changed immediately if contaminated.
-
Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, must be worn to protect the skin.
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator should be used.
Safe Handling and Storage Procedures
Adherence to strict protocols for handling and storage is critical for preventing accidents and ensuring the integrity of the compounds.
3.1. General Handling
-
Avoid the generation of dust when handling solid organoboronic acids. Use spatulas for transfers.
-
Keep containers tightly closed when not in use.[7]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where organoboronic acids are handled or stored.
3.2. Storage
-
Store organoboronic acids in a cool, dry, and well-ventilated area.
-
Keep them segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Ensure that storage containers are clearly and accurately labeled with the chemical name and any relevant hazard warnings.
Experimental Protocols
4.1. Protocol for Weighing and Transferring Solid Organoboronic Acids
This protocol outlines the steps for safely weighing and transferring solid organoboronic acids in a laboratory setting.
-
Preparation:
-
Ensure the analytical balance is clean and located inside a chemical fume hood or a ventilated balance enclosure.
-
Gather all necessary materials: the organoboronic acid in its storage container, a clean spatula, weighing paper or a suitable container, and a receiving flask.
-
Don all required PPE as outlined in Section 2.2.
-
-
Weighing:
-
Place the weighing paper or container on the balance pan and tare the balance.
-
Carefully open the organoboronic acid container.
-
Using the spatula, slowly transfer the desired amount of the solid onto the weighing paper. Avoid creating dust.
-
Once the desired mass is obtained, securely close the primary container.
-
-
Transfer:
-
Carefully fold the weighing paper to create a funnel-like shape.
-
Position the weighing paper over the opening of the receiving flask.
-
Gently tap the weighing paper to transfer the solid into the flask. A powder funnel can be used for narrow-mouthed flasks.[9]
-
If any residue remains on the weighing paper, it can be rinsed into the flask with a small amount of a compatible solvent that will be used in the subsequent reaction.[9]
-
-
Cleanup:
-
Clean the spatula and any spills on the balance or surrounding area immediately.
-
Dispose of the weighing paper and any contaminated cleaning materials as hazardous waste.
-
Wash hands thoroughly after completing the procedure.
-
4.2. Protocol for Quenching Unreacted Organoboronic Acids
This protocol provides a safe method for neutralizing unreacted organoboronic acids at the end of a reaction.
-
Preparation:
-
Ensure the reaction flask is in a well-ventilated fume hood and, if the reaction was conducted at an elevated temperature, allow it to cool to room temperature.
-
Have an ice bath readily available in case of an exothermic reaction.
-
Prepare a quenching solution. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective quenching agent.
-
-
Quenching Procedure:
-
With stirring, slowly add the quenching solution dropwise to the reaction mixture.
-
Monitor the reaction for any signs of an exothermic event (e.g., temperature increase, gas evolution). If an exotherm is observed, slow the addition rate and/or cool the flask with the ice bath.
-
Continue adding the quenching solution until the reaction is complete and any reactive intermediates are consumed.
-
-
Workup:
-
Once the quench is complete, proceed with the appropriate aqueous workup for your specific reaction. This typically involves separating the organic and aqueous layers.
-
The aqueous layer containing the quenched boronic acid species should be disposed of as hazardous waste.
-
Spill and Emergency Procedures
In the event of a spill or other emergency, prompt and appropriate action is crucial to minimize hazards.
5.1. Small Spills (Contained within a fume hood)
-
Alert personnel in the immediate area.
-
Contain the spill with an inert absorbent material like vermiculite or sand.
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
5.2. Large Spills (Outside of a fume hood)
-
Evacuate all non-essential personnel from the area.
-
Ventilate the area if it is safe to do so.
-
Call for emergency assistance and inform them of the nature of the spill.
-
Prevent entry into the contaminated area until it has been deemed safe by emergency responders.
5.3. First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
All waste materials contaminated with organoboronic acids, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect all organoboronic acid waste in clearly labeled, sealed, and compatible containers.
-
Dispose of the waste through your institution's hazardous waste management program. Do not dispose of organoboronic acids down the drain.[10]
Visualized Workflows
General Experimental Workflow for Handling Organoboronic Acids
Caption: A typical workflow for experiments involving organoboronic acids.
Decision Tree for Organoboronic Acid Spill Response
Caption: A decision-making guide for responding to organoboronic acid spills.
References
- 1. gov.uk [gov.uk]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. acs.org [acs.org]
- 5. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. laballey.com [laballey.com]
Navigating the Supply and Application of 5-Formylfuran-3-boronic Acid: A Technical Guide for Researchers
For Immediate Release
A critical building block for advancements in medicinal chemistry and materials science, 5-Formylfuran-3-boronic acid (CAS No. 62306-80-3) is a versatile heterocyclic compound increasingly sought after for its role in the synthesis of complex organic molecules. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of its commercial availability, key chemical properties, and practical application in Suzuki-Miyaura cross-coupling reactions.
Commercial Availability and Supplier Overview
A crucial first step in any research endeavor is the procurement of high-quality starting materials. This compound is available from a range of commercial suppliers, with purity levels typically quoted between 95% and 99%. Pricing and available quantities vary, and researchers are advised to contact suppliers directly for the most current information. The following table summarizes a selection of commercial sources for this reagent.
| Supplier | Purity | Available Quantities | Price (USD) |
| BLD Pharmatech Co., Ltd. | 98% | Inquire | Inquire |
| Alfa Chemical | 99% | 5g, 10g, 25g, 50g | Inquire[1] |
| AK Scientific, Inc. | >95% | 1g | $313[2] |
| Alichem | >95% | 1g | $219.05[2] |
| ChemShuttle | 95% | 25g, 100g, 500g | $360 (25g), $1340 (100g), $3000 (500g) |
| CookeChem | 98% | Inquire | Inquire[3] |
| MySkinRecipes | 99% | 250mg | ~$17 (converted from THB)[4] |
Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to confirm details with the respective suppliers.
Physicochemical Properties
Understanding the properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.
| Property | Value |
| CAS Number | 62306-80-3 |
| Molecular Formula | C₅H₅BO₄[5] |
| Molecular Weight | 139.90 g/mol [4] |
| Appearance | Solid |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
| IUPAC Name | (5-formylfuran-3-yl)boronic acid |
Experimental Protocols: Synthesis and Application
A primary application of this compound is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds. Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for this compound.
Representative Suzuki-Miyaura Coupling Protocol
This protocol outlines the general procedure for the cross-coupling of an aryl halide with a boronic acid, in this case, this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: The chosen solvent is added, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: The mixture is heated to the desired temperature (often between 80-110 °C) and stirred until the reaction is complete, as monitored by an appropriate technique such as TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. Water and an organic solvent (e.g., ethyl acetate) are added, and the layers are separated. The aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Workflow and Pathway Visualizations
To further elucidate the processes involved, the following diagrams illustrate a typical Suzuki-Miyaura catalytic cycle and a generalized experimental workflow for the coupling reaction.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Generalized Suzuki-Miyaura Experimental Workflow.
This guide serves as a foundational resource for researchers working with this compound. By providing a consolidated view of its commercial sourcing and a practical framework for its application, it aims to facilitate the innovative synthesis of novel compounds for a wide range of scientific applications.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Formylfuran-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organic halide or triflate.[2] In the realm of pharmaceutical and materials science, the incorporation of heteroaromatic moieties is a key strategy for modulating the physicochemical and pharmacological properties of target molecules.
5-Formylfuran-3-boronic acid is a valuable building block, providing a decorated furan scaffold that is present in numerous biologically active compounds. However, like many heteroaryl boronic acids, its application in Suzuki-Miyaura coupling can be challenging due to potential side reactions such as protodeboronation, where the carbon-boron bond is cleaved by a proton source.[3] Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is therefore crucial for achieving high yields and purity.
This document provides detailed protocols and application notes for the successful Suzuki-Miyaura coupling of this compound with a variety of aryl halides.
Reaction Principle and Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[2]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.[4]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
The presence of a base is critical for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4]
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of similar furan-based boronic acids and can be used as a starting point for optimization.[5]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general method suitable for a wide range of aryl bromides and iodides.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-bromoanisole, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0-3.0 equivalents).
-
Add the palladium catalyst, such as a combination of Pd(OAc)₂ (2-5 mol%) and PPh₃ (4-10 mol%).
-
Add degassed 1,4-dioxane and water in a suitable ratio (e.g., 4:1).
-
Stir the reaction mixture at a temperature ranging from 80 °C to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-formylfuran.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
For certain substrates, particularly aryl chlorides, nickel catalysts can offer improved reactivity.[6] This protocol is adapted from a procedure for 3-furanylboronic acid.[5]
Materials:
-
This compound
-
Aryl halide (e.g., 5-bromopyrimidine)
-
Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂)
-
Potassium phosphate tribasic (K₃PO₄), anhydrous
-
tert-Amyl alcohol (degassed)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a flame-dried round-bottomed flask under an inert atmosphere, charge anhydrous potassium phosphate (4.5 equivalents).
-
Add the aryl halide (1.0 equivalent), this compound (2.5 equivalents), and NiCl₂(PCy₃)₂ (0.5-5 mol%).
-
Add degassed tert-amyl alcohol.
-
Stir the heterogeneous mixture at room temperature for 1 hour.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC.[5]
-
Cool the mixture to room temperature, add deionized water and diethyl ether, and stir for 15 minutes.[5]
-
Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the residue by recrystallization or column chromatography.[5]
Data Presentation
While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following table provides representative yields for the coupling of a closely related substrate, (5-formylthiophen-2-yl)boronic acid, which can serve as a benchmark for expected outcomes.[7]
Table 1: Representative Yields for Suzuki-Miyaura Coupling of a Heteroaryl Formylboronic Acid [7]
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 3 | ~80 |
| 4-Bromoanisole | XPhos G4 | K₂CO₃ | Dioxane/H₂O | 80 | 1 | >95 |
| 4-Iodoanisole | XPhos G4 | K₂CO₃ | Dioxane/H₂O | 80 | 1 | >95 |
Note: Yields are based on the coupling of (5-formylthiophen-2-yl)boronic acid and are intended to be illustrative.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids [ouci.dntb.gov.ua]
- 3. wwjmrd.com [wwjmrd.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Applications of 5-Formylfuran-3-boronic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylfuran-3-boronic acid is a versatile bifunctional reagent in organic synthesis, serving as a valuable building block for the construction of complex molecular architectures. Its furan core, substituted with both a reactive formyl group and a boronic acid moiety, allows for sequential or orthogonal functionalization. This unique structure makes it a key intermediate in the synthesis of a variety of heterocyclic compounds, particularly in the development of novel therapeutic agents and advanced materials. The boronic acid group readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Simultaneously, the aldehyde functionality provides a handle for a wide range of chemical transformations, including reductive amination, condensation reactions, and the formation of various heterocyclic systems.
Core Applications
The primary application of this compound lies in its utility as a precursor for the synthesis of substituted furan derivatives. These motifs are prevalent in numerous biologically active molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. This compound serves as an effective coupling partner with a range of aryl and heteroaryl halides, as well as benzyl phosphates. This reaction is fundamental in the synthesis of complex biaryl and heteroaryl structures that are often the core of drug candidates.
General Reaction Scheme:
Data Presentation
The following tables summarize quantitative data for representative Suzuki-Miyaura coupling reactions involving this compound and its pinacol ester derivative, as described in the patent literature.
Table 1: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temperature | Product | Reference |
| 1 | 4-Bromo-2-(trifluoromethyl)benzonitrile | 10% Palladium on Carbon | Sodium Carbonate | Ethanol | Reflux | 4-(5-Formylfuran-3-yl)-2-(trifluoromethyl)benzonitrile | [1][2][3][4][5] |
Table 2: Suzuki-Miyaura Coupling of this compound Pinacol Ester with a Benzyl Phosphate
| Entry | Electrophile | Catalyst System | Solvent | Product | Reference |
| 1 | Benzyl diethyl phosphate | Palladium(II) Acetate / Triphenylphosphine | 2:1 Acetonitrile/Isopropanol | 4-Benzyl-furan-2-carbaldehyde | [6] |
Experimental Protocols
Protocol 1: Synthesis of 4-(5-Formylfuran-3-yl)-2-(trifluoromethyl)benzonitrile via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-bromo-2-(trifluoromethyl)benzonitrile.[1][2][3][4][5]
Materials:
-
This compound (2.2 mmol, 0.31 g)
-
4-Bromo-2-(trifluoromethyl)benzonitrile (0.19 mmol, 0.50 g)
-
10% Palladium on carbon (0.090 g)
-
Sodium carbonate (8.0 mmol, 0.85 g)
-
Ethanol (20 ml)
-
Nitrogen gas supply
-
Standard reflux apparatus
Procedure:
-
To a stirred solution of this compound (0.31 g, 2.2 mmol), 10% palladium on carbon (0.090 g), and sodium carbonate (0.85 g, 8.0 mmol) in ethanol (10 ml), add a solution of 4-bromo-2-(trifluoromethyl)benzonitrile (0.50 g, 0.19 mmol) in ethanol (10 ml) under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and maintain for two hours.
-
After two hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with additional ethanol.
-
Filter the mixture to remove the catalyst.
-
The filtrate containing the desired product can be further purified by standard chromatographic techniques.
Protocol 2: Synthesis of 4-Benzyl-furan-2-carbaldehyde via Suzuki-Miyaura Coupling
This protocol details the synthesis of 4-benzyl-furan-2-carbaldehyde from this compound pinacol ester and benzyl diethyl phosphate.[6]
Materials:
-
This compound pinacol ester (3.95 mmol, 878 mg)
-
Benzyl diethyl phosphate (5.14 mmol, 1.25 g)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (CH₃CN)
-
Isopropyl alcohol
-
Standard reaction vessel and stirring equipment
Procedure:
-
In a suitable reaction vessel, dissolve triphenylphosphine and Pd(OAc)₂ in a 2:1 mixture of acetonitrile and isopropyl alcohol.
-
Add this compound pinacol ester (878 mg, 3.95 mmol) and benzyl diethyl phosphate (1.25 g, 5.14 mmol) to the catalyst solution.
-
Stir the reaction mixture at room temperature. The original patent does not specify the reaction time, so monitoring by TLC or LC-MS is recommended to determine completion.
-
Upon completion, the reaction mixture is poured into water (600 mL) and extracted with ethyl acetate (4 x 500 mL).
-
The combined organic extracts are passed through a pad of Celite®/Silica-gel to remove solid material.
-
The solvent is removed in vacuo, and the crude product is purified by flash chromatography to yield the final product.
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
References
- 1. US11046713B2 - Androgen receptor modulating compounds - Google Patents [patents.google.com]
- 2. CN102596910B - Androgen receptor modulating compounds - Google Patents [patents.google.com]
- 3. WO2011051540A1 - Androgen receptor modulating compounds - Google Patents [patents.google.com]
- 4. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20080058395A1 - Fused heterocyclic inhibitors of D-amino acid oxidase - Google Patents [patents.google.com]
5-Formylfuran-3-boronic Acid: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylfuran-3-boronic acid is a key building block in medicinal chemistry, offering a unique combination of reactive functionalities that enable the synthesis of diverse and complex molecular architectures. Its furan core, a common motif in biologically active compounds, coupled with a strategically placed boronic acid and a formyl group, makes it an invaluable tool for drug discovery and development. The boronic acid moiety is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] This allows for the facile introduction of various aryl and heteroaryl substituents. Simultaneously, the formyl group serves as a versatile handle for a wide array of chemical transformations, including reductive amination, oxidation, and olefination, further expanding the accessible chemical space.
Application Notes
A Privileged Scaffold for Kinase and Enzyme Inhibitors
The structural attributes of this compound make it an ideal starting point for the synthesis of targeted therapies, particularly in oncology. Furan-containing compounds have been identified as potent inhibitors of various kinases and enzymes implicated in cancer progression. For instance, derivatives of furan boronic acids have been explored as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a key regulator of tumor adaptation to low-oxygen environments.
Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition:
Under hypoxic conditions, characteristic of solid tumors, HIF-1α stabilization and subsequent dimerization with HIF-1β leads to the transcriptional activation of genes involved in angiogenesis, glucose metabolism, and cell survival.[2] The furan scaffold can be elaborated through Suzuki-Miyaura coupling to introduce aromatic moieties that mimic the binding interactions of endogenous ligands or known inhibitors. The formyl group can be converted into various functional groups, such as amides or sulfonamides, to enhance binding affinity and selectivity for the HIF-1α target.
Workflow for Drug Discovery using this compound
The utilization of this compound in a drug discovery workflow typically involves a multi-step process, beginning with computational design and culminating in the identification of a lead compound.
Experimental Protocols
Protocol 1: Synthesis of a Representative HIF-1α Inhibitor Candidate via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a hypothetical inhibitor candidate, N-((5-(4-chlorophenyl)furan-3-yl)methyl)acetamide, using this compound as the starting material.
Materials:
-
This compound
-
1-Bromo-4-chlorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Sodium borohydride (NaBH₄)
-
Ammonium acetate
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Suzuki-Miyaura Coupling:
-
In a round-bottom flask, combine this compound (1.0 mmol), 1-bromo-4-chlorobenzene (1.2 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).
-
Add toluene (10 mL), ethanol (2 mL), and a 2M aqueous solution of potassium carbonate (2 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-(4-chlorophenyl)furan-3-carbaldehyde.
-
-
Reductive Amination and Acetylation:
-
Dissolve 5-(4-chlorophenyl)furan-3-carbaldehyde (1.0 mmol) in methanol (10 mL).
-
Add ammonium acetate (5.0 mmol) and stir for 30 minutes at room temperature.
-
Cool the mixture to 0 °C and add sodium borohydride (1.5 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
To the dichloromethane solution, add acetic anhydride (1.5 mmol) and triethylamine (2.0 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, N-((5-(4-chlorophenyl)furan-3-yl)methyl)acetamide.
-
Protocol 2: In Vitro HIF-1α Inhibition Assay (Cell-Based Reporter Assay)
This protocol outlines a general procedure for evaluating the inhibitory activity of a synthesized compound on HIF-1α transcriptional activity.
Materials:
-
HeLa cells stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Synthesized inhibitor compound
-
Dimethyl sulfoxide (DMSO)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture the HRE-luciferase HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.
-
-
Compound Treatment and Hypoxia Induction:
-
Prepare serial dilutions of the synthesized inhibitor compound in DMSO.
-
Treat the cells with varying concentrations of the inhibitor (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only).
-
Incubate the plate under hypoxic conditions (1% O₂) for 16 hours.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium and lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed Renilla luciferase or a cell viability assay).
-
Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation
The following table summarizes hypothetical biological activity data for a series of compounds derived from this compound, targeting HIF-1α.
| Compound ID | R Group (at furan C5) | Modification (at formyl position) | HIF-1α Inhibition IC₅₀ (µM) |
| Cpd-1 | 4-Chlorophenyl | Acetamide | 5.2 |
| Cpd-2 | 4-Methoxyphenyl | Acetamide | 12.8 |
| Cpd-3 | 3,4-Dichlorophenyl | Acetamide | 2.1 |
| Cpd-4 | 4-Chlorophenyl | Sulfonamide | 3.5 |
| Cpd-5 | 4-Chlorophenyl | Carboxylic acid | > 50 |
Visualizations
HIF-1α Signaling Pathway
The following diagram illustrates the simplified signaling pathway of HIF-1α, a key target for anticancer drug development. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Under hypoxic conditions, this degradation is inhibited, allowing HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.
Logical Relationship of this compound in Inhibitor Synthesis
This diagram illustrates the logical relationship between the key structural components of this compound and their roles in the synthesis of a targeted inhibitor.
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles utilizing 5-Formylfuran-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylfuran-3-boronic acid is a versatile bifunctional building block with significant potential in the synthesis of novel heterocyclic compounds for drug discovery and development. The presence of both a boronic acid moiety and a formyl group on the furan scaffold allows for sequential or tandem reactions to construct complex molecular architectures. The boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] The aldehyde functionality provides a handle for subsequent transformations, such as condensations and cyclizations, to build fused heterocyclic ring systems.
Boronic acid derivatives are of growing interest in medicinal chemistry.[2][3][4][5] Their unique ability to form reversible covalent bonds with biological nucleophiles makes them attractive pharmacophores for enzyme inhibitors.[3] The furan ring itself is a privileged structure found in numerous biologically active compounds. This document provides detailed protocols for the synthesis of a novel furo[3,2-b]pyridopyrimidine scaffold starting from this compound, highlighting its application in the generation of diverse compound libraries for screening and lead optimization in drug development programs.
Core Synthetic Strategy: Suzuki-Miyaura Coupling Followed by Intramolecular Cyclization
The primary strategy outlined involves a two-step process:
-
Suzuki-Miyaura Cross-Coupling: this compound is coupled with a suitable amino-substituted heterocyclic halide to form a biaryl intermediate.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular condensation reaction to yield the final fused heterocyclic product.
This approach allows for the introduction of diversity at various points in the synthetic sequence, making it amenable to library synthesis for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-(5-formylfuran-3-yl)pyridine via Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the nickel-catalyzed coupling of 3-furanylboronic acid with 5-bromopyrimidine and is expected to provide the desired product in good yield.[6] Nickel catalysis presents a more cost-effective and sustainable alternative to palladium for certain cross-coupling reactions.[6]
Materials:
-
This compound (1.0 equiv)
-
2-Amino-3-bromopyridine (1.2 equiv)
-
Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂] (5 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 140 mg), 2-amino-3-bromopyridine (1.2 mmol, 208 mg), potassium phosphate (3.0 mmol, 637 mg), and bis(tricyclohexylphosphine)nickel(II) chloride (0.05 mmol, 37 mg).
-
Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-3-(5-formylfuran-3-yl)pyridine.
Protocol 2: Synthesis of Furo[3',2':5,6]pyrido[2,3-d]pyrimidin-4(3H)-one via Intramolecular Cyclization
This protocol describes the intramolecular cyclization of the intermediate synthesized in Protocol 1 to form the novel furo[3',2':5,6]pyrido[2,3-d]pyrimidin-4(3H)-one. This type of condensation is a common strategy for the formation of fused pyrimidinone rings.
Materials:
-
2-Amino-3-(5-formylfuran-3-yl)pyridine (1.0 equiv)
-
Formamide
-
Formic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-(5-formylfuran-3-yl)pyridine (1.0 mmol, 201 mg) in formamide (5 mL).
-
Add a catalytic amount of formic acid (2-3 drops).
-
Heat the reaction mixture to 150-160 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water (30 mL) with stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude Furo[3',2':5,6]pyrido[2,3-d]pyrimidin-4(3H)-one.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or dimethylformamide/water) to obtain the purified product.
Data Presentation
The following tables summarize the expected quantitative data for the synthesized compounds. The values are based on typical yields and analytical data for similar heterocyclic syntheses.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Catalyst/Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Suzuki-Miyaura Coupling | This compound, 2-Amino-3-bromopyridine | NiCl₂(PCy₃)₂ / 1,4-Dioxane | 100 | 12-24 | 70-85 |
| 2 | Intramolecular Cyclization | 2-Amino-3-(5-formylfuran-3-yl)pyridine | Formamide / Formic acid | 150-160 | 4-6 | 65-80 |
Table 2: Characterization Data for Synthesized Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected MS (m/z) |
| 2-Amino-3-(5-formylfuran-3-yl)pyridine | C₁₀H₈N₂O₂ | 200.18 | 9.6 (s, 1H, CHO), 8.2-7.0 (m, 5H, Ar-H), 5.5 (br s, 2H, NH₂) | 185.0 (CHO), 160-110 (Ar-C) | 201.1 [M+H]⁺ |
| Furo[3',2':5,6]pyrido[2,3-d]pyrimidin-4(3H)-one | C₁₁H₆N₃O₂ | 212.18 | 11.5 (br s, 1H, NH), 8.5-7.5 (m, 5H, Ar-H) | 165.0 (C=O), 160-110 (Ar-C) | 213.1 [M+H]⁺ |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of a novel furo-pyridopyrimidinone.
Generic Drug Discovery Pathway
Caption: A generalized workflow for drug discovery and development.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel fused heterocyclic systems. The presented protocols for a Suzuki-Miyaura coupling followed by an intramolecular cyclization provide a robust and adaptable methodology for generating libraries of furo-pyridopyrimidinone derivatives. These compounds, possessing a unique and rigid scaffold, are promising candidates for screening in various drug discovery programs targeting a wide range of therapeutic areas. The ability to readily modify the substitution pattern on the heterocyclic coupling partner allows for fine-tuning of the physicochemical and pharmacological properties of the final products, facilitating the identification of potent and selective drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Furan-3-Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan moiety is a critical heterocyclic scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and ability to serve as a bioisostere for phenyl rings. The synthesis of 3-substituted furans via palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions involving furan-3-boronic acid and its derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable for the synthesis of 3-arylfurans, which are prevalent in numerous biologically active molecules.
General Mechanism: Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling of Furan-3-Boronic Acid
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of furan-3-boronic acid with various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 2 | XPhos (4) | K₃PO₄ | THF/H₂O | 40 | 0.5 | 93[1] |
| 2 | 5-Bromopyrimidine | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ | t-Amyl Alcohol | 120 | 1 | 95[2] |
| 3 | 2-Chloro-4,6-dimethoxypyrimidine | Allyl-Pd-NHC (0.15) | - | K₂CO₃ | MeOH/THF | RT | - | ~65[3] |
| 4 | Iodobenzene | Pd(PPh₃)₄ (2) | - | K₂CO₃ | aq. DMF | 80-85 | 24 | 71[4] |
| 5 | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ | Ethanol | 85 | - | High[5] |
Note: Entry 2 utilizes a Nickel catalyst, providing a comparative protocol.
Experimental Protocol: Suzuki-Miyaura Coupling of Furan-3-Boronic Acid with 4-Chloroanisole[1]
This protocol describes a rapid Suzuki-Miyaura coupling reaction at room temperature.
Materials:
-
Furan-3-boronic acid
-
4-Chloroanisole
-
XPhos Pd G2 precatalyst (or a combination of a Pd(0) source and XPhos ligand)
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF), degassed
-
Water, degassed
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add furan-3-boronic acid (1.5 mmol), 4-chloroanisole (1.0 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, weigh the XPhos Pd G2 precatalyst (2 mol%).
-
Evacuate and backfill the reaction vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the precatalyst to the reaction vial.
-
Add degassed THF (2 mL) and degassed water (1 mL) to the reaction mixture via syringe.
-
Stir the reaction vigorously at 40°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 30 minutes.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-methoxyphenyl)furan.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of 3-alkynylfurans.
General Mechanism: Sonogashira Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles.
Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.
Data Presentation: Sonogashira Coupling of 3-Iodofurans
The following table presents data for the Sonogashira coupling of 3-iodofuran derivatives with terminal alkynes.
| Entry | 3-Iodofuran Derivative | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Diphenyl-3-iodofuran | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 85[3] |
| 2 | 2-Butyl-5-phenyl-3-iodofuran | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 8 | 78[3] |
Experimental Protocol: Sonogashira Coupling of 2,5-Disubstituted-3-iodofuran with a Terminal Alkyne[3]
This protocol outlines the general procedure for the synthesis of 3-alkynylfurans.
Materials:
-
2,5-Disubstituted-3-iodofuran
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2,5-disubstituted-3-iodofuran (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol).
-
To the stirred solution, add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction mixture to 60°C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 3-alkynylfuran product.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. This reaction provides a route to vinyl-substituted furans.
General Mechanism: Heck Catalytic Cycle
The Heck reaction follows a catalytic cycle similar to other palladium-catalyzed cross-couplings.
Caption: Generalized catalytic cycle for the Heck reaction.
Data Presentation: Heck Reaction of Furan Derivatives
The following table provides examples of Heck reactions involving furan derivatives.
| Entry | Furan Derivative | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromofuran | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | 12 | Moderate |
| 2 | 2,3-Dihydrofuran | Iodobenzene | [PdCl(allyl)]₂ (1) | K₂CO₃ | DMF | 70 | 2 | 59[6] |
Experimental Protocol: Heck Arylation of 2,3-Dihydrofuran[6]
This protocol describes the arylation of 2,3-dihydrofuran with iodobenzene.
Materials:
-
2,3-Dihydrofuran
-
Iodobenzene
-
Allylpalladium(II) chloride dimer [[PdCl(allyl)]₂]
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Mesitylene (internal standard)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add K₂CO₃ (4.34 mmol) and [PdCl(allyl)]₂ (0.0356 mmol, 1 mol%).
-
Add DMF (6 mL), iodobenzene (3.57 mmol), 2,3-dihydrofuran (8.59 mmol), and mesitylene (0.15 mL) as an internal standard.
-
Heat the reaction mixture to 70°C for 2 hours.
-
After cooling, quench the reaction with water (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Analyze the crude product by GC-MS to determine the yield. Further purification can be performed by column chromatography.
Experimental Workflow
A general workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized furan derivatives. The Suzuki-Miyaura, Sonogashira, and Heck reactions provide efficient and versatile routes to 3-aryl, 3-alkynyl, and 3-vinylfurans, respectively. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction outcomes. The protocols and data presented herein serve as a valuable resource for researchers in the design and execution of these important transformations.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. An Approach toward 17-Arylsubstituted Marginatafuran-Type Isospongian Diterpenoids via a Palladium-Catalyzed Heck–Suzuki Cascade Reaction of 16-Bromolambertianic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.kaust.edu.sa]
Application Notes and Protocols: Protecting Group Strategies for the Formyl Group in Boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the protection of the formyl group, as an acetal, in boronic acid reactions, particularly the Suzuki-Miyaura cross-coupling. The use of a protecting group for the aldehyde functionality is often crucial to prevent undesired side reactions and ensure high yields of the desired biaryl product.
Introduction
The formyl group is a versatile functional handle in organic synthesis. However, its reactivity can be incompatible with the conditions of many cross-coupling reactions, including the palladium-catalyzed Suzuki-Miyaura coupling. The aldehyde can undergo side reactions such as aldol condensation or oxidation under the basic and sometimes heated conditions of the coupling reaction. To circumvent these issues, a protecting group strategy is often employed.
The ideal protecting group for the formyl group in this context should be:
-
Easy and efficient to introduce.
-
Stable to the basic and nucleophilic conditions of the Suzuki-Miyaura coupling.
-
Readily removed under mild conditions that do not affect the newly formed C-C bond or other sensitive functional groups.
Acetals, particularly cyclic acetals such as 1,3-dioxolanes, are excellent choices for protecting aldehydes during Suzuki-Miyaura reactions. They are stable to bases, nucleophiles, and hydrides, yet can be readily cleaved under acidic conditions.[1][2][3]
Orthogonal Protection Strategy
In molecules containing both a formyl group and a boronic acid, an orthogonal protection strategy is key. This involves the protection of the aldehyde as an acetal, which is stable to the subsequent boronic acid reaction. The boronic acid itself can be used as a free acid or protected as an ester (e.g., a pinacol ester) to enhance stability and ease of purification.[4][5][6] This dual-protection scheme allows for the selective reaction of the boronic acid moiety while the formyl group remains masked.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Large-Scale Synthesis of Functionalized Furan Boronic Acids: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of functionalized furan boronic acids, key intermediates in the development of novel therapeutics. These compounds are particularly valuable for their role in constructing complex molecular architectures, notably in the synthesis of kinase inhibitors for cancer therapy.
Introduction
Furan boronic acids are versatile building blocks in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Their ability to form carbon-carbon bonds with high efficiency and functional group tolerance makes them indispensable in medicinal chemistry. This is particularly evident in the synthesis of targeted cancer therapies, where furan boronic acid moieties can be found in molecules designed to inhibit key signaling pathways involved in cell proliferation and survival. This note details scalable synthetic routes to these valuable compounds and their application in the synthesis of potent kinase inhibitors.
Data Presentation: Synthesis of 5-Formylfuran-2-boronic Acid
The following table summarizes quantitative data for a large-scale synthesis of 5-formylfuran-2-boronic acid, a widely used functionalized furan boronic acid.
| Parameter | Value | Reference |
| Starting Material | 2-Furaldehyde (via its diethylacetal) | [1] |
| Key Reagents | n-Butyllithium, Triisopropyl borate | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | -10°C to 0°C | [1] |
| Crude Yield | 75% | [1] |
| Purification Method | Recrystallization | [1] |
| Recrystallization Solvents | Acetonitrile/Water | [1] |
| Final Yield (after recrystallization) | 90% | [1] |
| Purity | High (white crystalline solid) | [1] |
| Scale | Multi-gram | [1] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 5-Formylfuran-2-boronic Acid
This protocol is adapted from a patented, scalable method.[1]
Materials:
-
Furfural diethylacetal
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Sulfuric acid, 2M
-
Acetonitrile
-
Water, deionized
-
Dry ice/acetone bath
-
Mechanical stirrer
-
Reaction vessel (2 L)
Procedure:
-
Reaction Setup: In a 2 L reaction vessel equipped with a mechanical stirrer and under an inert nitrogen atmosphere, charge furfural diethylacetal and triisopropyl borate in anhydrous THF.
-
Lithiation: Cool the mixture to between -10°C and 0°C using a dry ice/acetone bath. Slowly add n-butyllithium solution to the stirred mixture, maintaining the temperature below 0°C.
-
Borylation and Quench: After the addition is complete, allow the reaction to stir for a specified time at this temperature. The reaction mixture is then slowly added to a 2M sulfuric acid solution, ensuring the temperature does not exceed 30°C.
-
Isolation of Crude Product: The resulting slurry containing the crude 5-formylfuran-2-boronic acid is cooled to 0°C and filtered. The filter cake is washed with cold water.
-
Drying: The wet cake is dried in a vacuum oven at 40°C to yield the crude product as an off-white solid. The crude yield is approximately 75%.[1]
Purification by Recrystallization:
-
Dissolution: In a suitable flask, suspend the crude 5-formylfuran-2-boronic acid (e.g., 130 g) in acetonitrile (900 mL) and water (400 mL).
-
Heating and Cooling: Heat the slurry to reflux until all solids dissolve. Cool the dark solution overnight to 0°C to allow for crystallization.
-
Isolation and Drying: Filter the resulting slurry and wash the crystals with cold acetonitrile. Dry the purified product to obtain 5-formylfuran-2-boronic acid as a white crystalline solid. The recovery yield from recrystallization is approximately 90%.[1]
Protocol 2: Purification of Furan Boronic Acids via Diethanolamine Adduct Formation
This method provides a general procedure for the purification and stabilization of furan boronic acids, which can be prone to degradation. The example below is for 2-benzofuranyl boronic acid and can be adapted for other furan boronic acids.[2]
Materials:
-
Crude furan boronic acid (e.g., 2-benzofuranyl boronic acid)
-
Diethanolamine (DEA)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
Procedure:
-
Adduct Formation: Suspend the crude boronic acid (1 equivalent) in dichloromethane. Add diethanolamine (1 equivalent) to the suspension at room temperature.
-
Stirring: Stir the mixture for approximately 20 minutes under an atmosphere of air. A solid precipitate of the diethanolamine (DABO) boronate will form.
-
Isolation: Filter the suspension to collect the crude DABO boronate.
-
Trituration: To remove excess diethanolamine, triturate the solid in ethyl acetate for 5 minutes, followed by vacuum filtration.
-
Recovery of Pure Boronic Acid: The stable DABO boronate can be used directly in subsequent reactions or the pure boronic acid can be liberated by treatment with a mild acid.
Visualization of Workflows and Signaling Pathways
Experimental Workflow: Large-Scale Synthesis and Purification
The following diagram illustrates the general workflow for the large-scale synthesis and subsequent purification of functionalized furan boronic acids.
Caption: General workflow for synthesis and purification.
Application in Drug Development: Inhibition of Cancer-Related Signaling Pathways
Functionalized furan boronic acids are crucial for synthesizing inhibitors of key kinases implicated in cancer progression, such as Aurora and CLK/ROCK kinases.
Aurora Kinase Signaling Pathway and its Inhibition
Aurora kinases are essential for regulating mitosis. Their overexpression in cancer cells leads to uncontrolled proliferation. Inhibitors synthesized using furan boronic acids can block this pathway.[3][4]
Caption: Aurora Kinase signaling and inhibition.
CLK/ROCK Signaling Pathway and its Inhibition
Cdc2-like kinases (CLK) and Rho-associated coiled-coil containing protein kinases (ROCK) are involved in cell growth, migration, and cell cycle regulation. Dual inhibitors of these kinases, synthesized using boronic acid chemistry, show promise in cancer therapy.[5][6]
Caption: CLK/ROCK signaling and inhibition.
References
- 1. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 5-Formylfuran-3-boronic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylfuran-3-boronic acid is a versatile bifunctional building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive boronic acid moiety and an aldehyde group on a furan scaffold, makes it a valuable precursor for the synthesis of complex bioactive molecules. The furan ring is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] The boronic acid group is primarily utilized in palladium- or nickel-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug synthesis.[5] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents.
Application Notes
1. Synthesis of Kinase Inhibitors:
The furan scaffold is a common feature in many kinase inhibitors. While a direct example for a bioactive molecule synthesized from this compound is not available in the cited literature, the closely related isomer, (5-formylfuran-2-yl)boronic acid, is a key intermediate in the synthesis of potent kinase inhibitors. This suggests that this compound can be employed in a similar capacity to generate novel kinase inhibitors. The formyl group can be further functionalized, for instance, through reductive amination, to introduce additional diversity and target specific interactions within the kinase active site.
2. Development of Novel Antibacterial and Antifungal Agents:
Furan derivatives have a long history as antimicrobial agents.[1][2][3][4] this compound can be used as a starting material to synthesize novel furan-containing compounds with potential antibacterial and antifungal activities. The Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl moieties, which can be tailored to enhance antimicrobial potency and spectrum.
3. Construction of Anti-inflammatory Compounds:
Chronic inflammation is implicated in a multitude of diseases. Furan-based molecules have shown promise as anti-inflammatory agents.[1][2] By coupling this compound with appropriate partners, novel compounds can be designed to target key inflammatory pathways.
Experimental Protocols
The following are representative protocols for the application of this compound in the synthesis of bioactive molecules, based on established methodologies for similar compounds.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of a Furan-Containing Biaryl Scaffold (Representative Protocol)
This protocol is adapted from the synthesis of a kinase inhibitor using the 2-isomer, (5-formylfuran-2-yl)boronic acid, and is expected to be applicable for the 3-isomer.
Reaction Scheme:
Where Ar-X is an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-chloro-6-iodoquinazoline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), Palladium(II) acetate (0.05 eq), and Triphenylphosphine (0.1 eq).
-
Add anhydrous DMF to the flask to dissolve the reagents.
-
Add triethylamine (3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Quantitative Data (Hypothetical based on similar reactions):
| Parameter | Value |
| Yield | 70-90% |
| Purity | >95% (by HPLC) |
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound with a Heteroaryl Bromide (Representative Protocol)
This protocol is adapted from a known procedure for the nickel-catalyzed coupling of 3-furanylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Heteroaryl bromide (e.g., 5-bromopyrimidine)
-
Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂)
-
Potassium phosphate (K₃PO₄), anhydrous
-
tert-Amyl alcohol
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under a stream of inert gas, charge a flame-dried Schlenk flask with the heteroaryl bromide (1.0 eq), this compound (1.5 eq), bis(tricyclohexylphosphine)nickel(II) chloride (0.02 eq), and anhydrous potassium phosphate (2.0 eq).
-
Add tert-amyl alcohol to the flask.
-
Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the target molecule.
Quantitative Data (Hypothetical based on similar reactions):
| Parameter | Value |
| Yield | 65-85% |
| Purity | >95% (by NMR) |
Visualizations
Caption: General workflow for the Suzuki-Miyaura coupling using this compound.
Caption: Potential mechanism of action for a kinase inhibitor synthesized from this compound.
References
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Nickel-Catalyzed Coupling Reactions with Heterocyclic Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nickel-catalyzed cross-coupling reactions with a specific focus on the versatile yet challenging class of reagents: heterocyclic boronic acids. The lower cost and unique reactivity of nickel catalysts present a compelling alternative to traditional palladium-based systems, particularly for the synthesis of complex bi- and poly-heterocyclic scaffolds integral to pharmaceutical and materials science.[1][2]
Introduction to Nickel-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. While palladium has historically dominated this field, nickel catalysis has emerged as a powerful and economical alternative.[2] Nickel catalysts offer distinct advantages, including the ability to activate and couple a broader range of electrophiles, such as aryl chlorides and phenol derivatives, under milder conditions.[3][4] This is particularly relevant in the synthesis of pharmaceutically active compounds, where late-stage functionalization often requires robust and highly selective methods.
However, the use of heterocyclic boronic acids in these couplings can be challenging. Issues such as protodeboronation, catalyst inhibition by heteroatom coordination, and the inherent instability of some heterocyclic boronic acids can lead to diminished yields and reproducibility.[5] The protocols and data presented herein are designed to address these challenges by providing optimized conditions and catalyst systems for the successful coupling of a variety of heterocyclic boronic acids.
Core Advantages of Nickel Catalysis:
-
Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium, making it an attractive option for large-scale synthesis.[1]
-
High Reactivity: Nickel(0) species are highly reactive towards oxidative addition with a wide range of electrophiles, including challenging substrates like aryl chlorides.[5]
-
Unique Selectivity: Nickel catalysts can offer different selectivity profiles compared to palladium, providing access to novel chemical space.
-
Green Chemistry: Recent developments have focused on utilizing environmentally friendly solvents, further enhancing the appeal of nickel catalysis.[1]
Experimental Protocols
The following protocols are generalized procedures derived from successful nickel-catalyzed Suzuki-Miyaura couplings involving heterocyclic boronic acids. It is crucial to note that optimization of reaction conditions (e.g., base, solvent, temperature, and ligand) may be necessary for specific substrate combinations.
Protocol 1: General Procedure for Nickel-Catalyzed Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids
This protocol is adapted from methodologies employing a highly reactive, single-component nickel precatalyst.[5]
Materials:
-
Heteroaryl halide (1.0 equiv)
-
Heteroaryl boronic acid (2.0 equiv)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate monohydrate (K₂CO₃·H₂O) (4.0 equiv)
-
Nickel precatalyst (e.g., [(binap)Ni(η²-NCPh)]) (0.5 mol%)
-
1,4-Dioxane or Acetonitrile (to achieve a 0.4 M concentration of the heteroaryl halide)
-
Inert atmosphere glovebox or standard Schlenk line techniques
-
Magnetic stir bar and appropriate glassware
Procedure:
-
Inside a glovebox, add the heteroaryl halide (0.400 mmol, 1.0 equiv), heteroaryl boronic acid (0.800 mmol, 2.0 equiv), base (K₃PO₄ or K₂CO₃·H₂O, 1.60 mmol, 4.0 equiv), and the nickel precatalyst (2.0 µmol, 0.5 mol%) to a screw-capped vial equipped with a magnetic stir bar.
-
Add the appropriate solvent (1,4-dioxane or acetonitrile, 1.0 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (typically 50-80 °C).
-
Stir the reaction mixture for the specified time (typically 8-12 hours).
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bi-heterocyclic compound.
Protocol 2: Nickel-Catalyzed Coupling in Green Solvents
This protocol is based on the use of more environmentally benign solvents like 2-methyltetrahydrofuran (2-Me-THF) or tert-amyl alcohol.[1]
Materials:
-
Aryl or heteroaryl halide/phenol-derived electrophile (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.5-2.5 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
NiCl₂(PCy₃)₂ (0.5-1.0 mol%)
-
2-Me-THF or tert-amyl alcohol (to achieve a 0.3-0.5 M concentration of the electrophile)
-
Inert atmosphere
-
Magnetic stir bar and appropriate glassware
Procedure:
-
To a reaction vessel under an inert atmosphere, add the electrophile (1.0 equiv), boronic acid (1.5-2.5 equiv), K₃PO₄ (2.0 equiv), and NiCl₂(PCy₃)₂ (0.5-1.0 mol%).
-
Add the green solvent (2-Me-THF or tert-amyl alcohol).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product via column chromatography.
Data Presentation
The following tables summarize the performance of various nickel-catalyzed systems for the coupling of heterocyclic boronic acids with different coupling partners.
Table 1: Coupling of 2-Heteroaryl Boronic Acids with Heteroaryl Halides [5]
| Entry | Heteroaryl Boronic Acid | Heteroaryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Furanylboronic acid | 3-Chloropyridine | K₂CO₃(H₂O)₁.₅ | Acetonitrile | 50 | 12 | 85 |
| 2 | 2-Thienylboronic acid | 3-Chloropyridine | K₂CO₃(H₂O)₁.₅ | Acetonitrile | 50 | 12 | 81 |
| 3 | Benzo[b]furan-2-ylboronic acid | 3-Bromopyridine | K₃PO₄ | 1,4-Dioxane | 70 | 12 | 92 |
| 4 | Benzo[b]thien-2-ylboronic acid | 2-Chloropyridine | K₃PO₄ | 1,4-Dioxane | 70 | 12 | 88 |
Table 2: Coupling of 3-Heteroaryl Boronic Acids with Heteroaryl Halides [5]
| Entry | Heteroaryl Boronic Acid | Heteroaryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Furanylboronic acid | 3-Chloropyridine | K₃PO₄ | 1,4-Dioxane | 80 | 8 | 75 |
| 2 | 3-Thienylboronic acid | 3-Bromopyridine | K₃PO₄ | 1,4-Dioxane | 80 | 8 | 82 |
| 3 | 1-Boc-pyrrole-2-boronic acid | 3-Chloropyridine | K₃PO₄ | 1,4-Dioxane | 80 | 8 | 78 |
Table 3: Coupling of Heterocyclic Substrates in Green Solvents [1]
| Entry | Electrophile | Boronic Acid | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | 1 | 2-Me-THF | 95 |
| 2 | 5-Bromopyrimidine | 3-Furanylboronic acid | 0.5 | t-Amyl Alcohol | 97 |
| 3 | 1-Chloro-isoquinoline | 3-Pyridylboronic acid | 1 | 2-Me-THF | 100 |
Visualizations
Catalytic Cycle
Caption: Generalized catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Nickel-catalyzed cross-coupling reactions.
Concluding Remarks
Nickel-catalyzed cross-coupling reactions of heterocyclic boronic acids represent a rapidly evolving field with significant potential for streamlining the synthesis of complex molecules. The protocols and data presented here offer a starting point for researchers looking to leverage the benefits of nickel catalysis. Further exploration of ligands, reaction conditions, and the use of more stable boronic acid surrogates like trifluoroborates will continue to expand the scope and utility of these powerful transformations.[6]
References
- 1. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Furan Boronic Acids in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan boronic acids and their derivatives are emerging as highly versatile building blocks in materials science. Their unique chemical properties, stemming from the electron-rich furan ring and the versatile boronic acid group, make them ideal candidates for the synthesis of advanced functional materials. The furan moiety, derivable from renewable biomass resources, offers a sustainable alternative to traditional petroleum-based heterocycles like thiophene. The boronic acid functional group is renowned for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation, and for its ability to form reversible covalent complexes with diols, enabling sensing applications.
These application notes provide an overview of the use of furan boronic acids in organic electronics and chemical sensing, complete with quantitative data and detailed experimental protocols for the synthesis and characterization of these advanced materials.
Application I: Conjugated Polymers for Organic Electronics
Furan-containing π-conjugated polymers are gaining significant attention for their potential in low-cost, flexible electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The incorporation of the furan ring can lead to materials with good solubility, high charge carrier mobility, and tunable electronic properties. Furan boronic acids are critical monomers in the synthesis of these polymers, typically through palladium-catalyzed Suzuki-Miyaura polymerization.
Application Notes
-
Organic Photovoltaics (OPVs): Furan-based polymers serve as electron donor materials in bulk-heterojunction (BHJ) solar cells. When blended with fullerene acceptors (e.g., PCBM), these polymers have demonstrated power conversion efficiencies (PCEs) exceeding 9%. The choice of co-monomers and side chains allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize device performance.
-
Organic Field-Effect Transistors (OFETs): The inherent planarity and potential for strong intermolecular π-π stacking of furan-containing polymers make them suitable for use as the active semiconductor layer in OFETs. Researchers have reported impressive charge carrier mobilities, demonstrating their potential for applications in flexible displays and integrated circuits.
Data Presentation: Performance of Furan-Based Polymers in Organic Electronics
| Polymer/Material Class | Application | Key Performance Metric | Value | Acceptor/Device Structure |
| Benzodifuran-based Polymer (PBDF-T1) | OPV | Power Conversion Efficiency (PCE) | 9.43% | PC71BM |
| Diketopyrrolopyrrole-Furan based Polymer | OPV | Power Conversion Efficiency (PCE) | up to 3.7% | [1]PCBM |
| Furan-flanked diketopyrrolopyrrole–dithienothiophene Polymer (PDPPF-DTT) | OFET | Hole Mobility (µFET) | 0.18 cm²/Vs | Bottom-gate, bottom-contact with PFBT treatment |
| Furan-substituted Benzothiadiazole | OFET | Hole Mobility (µmax) | 0.0122 cm²/Vs | Bottom-gate, bottom-contact |
Experimental Protocols
Protocol 1: Synthesis of a Furan-Containing Conjugated Polymer via Suzuki-Miyaura Polymerization
This protocol describes a general procedure for the synthesis of a furan-containing donor-acceptor copolymer for organic electronic applications.
Materials:
-
Diboronic ester of a furan-based monomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan)
-
Dibrominated acceptor monomer (e.g., 4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., aqueous K₂CO₃ or Cs₂CO₃ solution)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Phase transfer catalyst (e.g., Aliquat 336), if needed
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Purification supplies (Soxhlet extractor, silica gel, appropriate solvents)
Procedure:
-
Monomer Preparation: Ensure both the furan boronic acid/ester monomer and the dibrominated co-monomer are pure and dry.
-
Reaction Setup: In a Schlenk flask, combine equimolar amounts of the furan boronic ester monomer and the dibrominated acceptor monomer.
-
Solvent and Base Addition: Under an inert atmosphere, add the degassed solvent (e.g., toluene) to the flask. Then, add a degassed aqueous solution of the base (e.g., 2M K₂CO₃). The ratio of organic solvent to aqueous base is typically around 4:1.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Polymerization: Heat the reaction mixture to a specified temperature (e.g., 90-110 °C) and stir vigorously for 24-72 hours under an inert atmosphere. Monitor the reaction progress by Gel Permeation Chromatography (GPC) if possible.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a vigorously stirred solution of methanol to precipitate the polymer.
-
Filter the crude polymer and wash it sequentially with water, methanol, and acetone.
-
Purify the polymer by Soxhlet extraction using a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
The final polymer is typically isolated from the chloroform fraction by precipitation into methanol.
-
-
Drying: Dry the purified polymer under vacuum at 40-60 °C for at least 24 hours.
Protocol 2: Fabrication and Characterization of an OFET Device
Materials:
-
Purified furan-containing polymer
-
Solvent for polymer solution (e.g., chloroform, chlorobenzene)
-
Substrate (e.g., heavily n-doped Si wafer with a SiO₂ dielectric layer)
-
Source and drain electrode materials (e.g., Gold)
-
Equipment for substrate cleaning, spin-coating, and thermal annealing
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Dielectric Surface Treatment (Optional): Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor/dielectric interface.
-
Polymer Solution Preparation: Dissolve the furan-containing polymer in a suitable solvent at a concentration of 5-10 mg/mL. Heat gently and stir until fully dissolved.
-
Thin Film Deposition: Spin-coat the polymer solution onto the prepared substrate. The spin speed and time will determine the film thickness.
-
Annealing: Anneal the polymer thin film at a temperature above its glass transition temperature (typically 100-150 °C) for 30-60 minutes in an inert atmosphere (e.g., a glovebox) to improve molecular ordering.
-
Electrode Deposition: Deposit the source and drain electrodes onto the polymer film through a shadow mask by thermal evaporation.
-
Device Characterization: Measure the output and transfer characteristics of the OFET device using a semiconductor parameter analyzer in an inert atmosphere. From these characteristics, calculate key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.
Visualization: Synthesis and Application Workflow
Caption: Workflow from monomer synthesis to device fabrication.
Application II: Chemical Sensors
The boronic acid group has a unique ability to reversibly bind with 1,2- and 1,3-diols, such as those found in saccharides (e.g., glucose) and catechols.[2] This interaction forms a cyclic boronate ester, which can alter the electronic properties of an attached fluorophore or chromophore. Furan-based boronic acids can be incorporated into sensor molecules where the furan ring acts as part of a conjugated system, influencing the optical and electronic properties of the sensor.
Application Notes
-
Saccharide Sensing: Furan boronic acid-based fluorescent sensors are being developed for the detection of glucose and other biologically relevant sugars. The binding of a saccharide to the boronic acid moiety can cause a change in fluorescence intensity or a shift in the emission wavelength, allowing for quantitative detection. This is particularly relevant for the development of continuous glucose monitoring systems for diabetes management.
-
Mechanism of Action: The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In its unbound, trigonal planar state, the boronic acid can act as a Lewis acid and may quench fluorescence. Upon binding a diol, it becomes a tetrahedral, anionic boronate ester, which alters its electron-donating/withdrawing properties and modulates the fluorescence output.
Data Presentation: Performance of Boronic Acid-Based Saccharide Sensors
| Sensor Type | Analyte | Key Performance Metric | Value | Reference |
| Phenylboronic acid-functionalized quantum dots | Glucose | Limit of Detection (LOD) | 4.5 µmol L⁻¹ | [3] |
| Diboronic acid probe (Mc-CDBA) | Glucose | Limit of Detection (LOD) | 1.37 µM | [4] |
| Diboronic acid probe (Ca-CDBA) | Glucose | Association Constant (Ka) | 4.5 x 10³ M⁻¹ | [4] |
| Monoboronic acid fluorescent probe | Fructose | Association Constant (Ka) | 1000 M⁻¹ | [5] |
Experimental Protocols
Protocol 3: Synthesis of 2-Furanboronic Acid
This protocol provides a method for synthesizing the fundamental building block, 2-furanboronic acid.
Materials:
-
2-Bromofuran
-
Tributyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate
-
Dichloromethane
-
Acetone and dry ice for cooling bath
-
Inert gas (Argon or Nitrogen)
-
Four-neck round-bottom flask, dropping funnel, and other standard glassware
Procedure:
-
Reaction Setup: To a four-neck flask equipped with a stirrer, thermometer, and dropping funnel, add 2-bromofuran, tributyl borate, and anhydrous THF under a continuous flow of nitrogen.
-
Cooling: Cool the reaction mixture to -40 °C using an acetone/dry ice bath.
-
Lithiation: Slowly add n-butyllithium from the dropping funnel to the flask while maintaining the temperature at -40 °C.
-
Warming: After the addition is complete, allow the mixture to stir at -40 °C for 1 hour, then let it warm naturally to 0 °C.
-
Hydrolysis: Carefully hydrolyze the reaction by adding 10% dilute hydrochloric acid. A white precipitate will form.
-
pH Adjustment: Adjust the pH of the solution to 2.0 with HCl. The solution will separate into two layers.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers and purify by vacuum distillation using dichloromethane to remove the solvent and obtain the product.
-
Isolation: The resulting white crystals are 2-furanboronic acid. The reported yield is around 84.0%.
Visualization: Sensing Mechanism
Caption: Diol binding alters the boronic acid state, modulating fluorescence.
References
- 1. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Reactions with Furan Boronic Acids
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving furan boronic acids. Low yields in these reactions are a frequent issue, often stemming from the inherent instability of the furan boronic acid moiety.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling with 2-furanboronic acid is resulting in very low or no yield. What are the primary factors to investigate?
A1: Low yields with 2-furanboronic acid are commonly linked to its instability. The primary troubleshooting steps should focus on mitigating decomposition and optimizing the catalytic cycle.
Troubleshooting Workflow:
-
Assess Boronic Acid Quality & Stability: Furan boronic acids are susceptible to protodeboronation, the cleavage of the C-B bond by a proton source (like water), and can also dehydrate to form inactive trimeric boroxines.[1][2]
-
Ensure Rigorous Inert Atmosphere: Oxygen can deactivate the palladium catalyst and lead to the homocoupling of the boronic acid, both of which will reduce the yield of your desired product.[1][5]
-
Action: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Evaluate Catalyst System (Palladium Source & Ligand): The active catalyst is a Pd(0) species. The choice of ligand is critical for stabilizing the catalyst and facilitating the key steps of the catalytic cycle.[5][6]
-
Action: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure conditions are suitable for its in-situ reduction. Consider using a more robust, air-stable Pd(0) precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst).[5][7] For furan boronic acids, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos often improve yields.[4][5]
-
-
Re-evaluate Base and Solvent Combination: The base is crucial for activating the boronic acid for transmetalation, but harsh basic conditions can accelerate its decomposition.[8][9]
-
Action: For aqueous/organic solvent mixtures, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] If protodeboronation is suspected, switch to milder bases like KF or use anhydrous conditions.[5] The solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) must be chosen to ensure adequate solubility of all components.[1][10] Vigorous stirring is essential for biphasic systems.[5]
-
Q2: I'm observing a significant amount of a byproduct that appears to be furan (the result of protodeboronation). How can I minimize this side reaction?
A2: Protodeboronation is a major competing pathway, especially with electron-rich heterocyclic boronic acids like furan boronic acids.[2][11] This occurs when the boronic acid group is replaced by a hydrogen atom from a proton source.
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: Strong bases, particularly in the presence of water, can accelerate the rate of protodeboronation.[5]
-
Recommendation: Switch from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[5]
-
-
Switch to Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to an anhydrous solvent system can significantly reduce protodeboronation.[5]
-
Employ a "Slow Release" Strategy: Using a more stable boronic acid derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or an organotrifluoroborate, can help.[2][11] These derivatives slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing decomposition.[12]
-
Increase Catalyst Turnover Rate: A faster catalytic cycle means the desired cross-coupling reaction can "outrun" the undesired protodeboronation.[13]
-
Recommendation: Use a highly active catalyst system, such as a modern Buchwald precatalyst with a bulky biarylphosphine ligand, to accelerate the rate-limiting steps of the Suzuki reaction.[14]
-
Q3: My reaction is sluggish and stalls, even with an active catalyst. Could the solvent system be the issue?
A3: Yes, the solvent plays a critical role in solubility, base activation, and catalyst stability. An inappropriate solvent system can lead to poor reaction performance.
Solvent System Optimization:
-
Solubility is Key: Ensure that your aryl halide, boronic acid, and base are sufficiently soluble in the chosen solvent system. Poor solubility can lead to a heterogeneous mixture with slow reaction kinetics.
-
Role of Water: In many Suzuki couplings, a co-solvent of water is necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).[10] However, for furan boronic acids, excess water can promote protodeboronation.
-
Recommendation: A common starting point is a 10:1 to 4:1 mixture of an organic solvent (Dioxane, THF, Toluene) to water.[15] For particularly water-sensitive substrates, consider anhydrous conditions with an organic-soluble base.
-
-
Aqueous Catalysis: For some heterocyclic substrates, an aqueous n-butanol solvent system has been shown to be highly efficient, sometimes outperforming anhydrous conditions.[16]
-
Polar Aprotic Solvents: Solvents like DMF or MeCN can be used but may influence the selectivity of the reaction in certain cases.[17] Be aware that solvent impurities can also poison the catalyst.[18]
Data Summary Tables
Table 1: Common Bases for Suzuki Reactions with Furan Boronic Acids
| Base | Typical Conditions | Advantages | Disadvantages |
| K₂CO₃ / Cs₂CO₃ | Aqueous/organic solvent mix (e.g., Dioxane/H₂O) | Good solubility in water, effective for many systems.[1] | Can be too basic, promoting protodeboronation.[5] |
| K₃PO₄ | Aqueous/organic or anhydrous | Stronger base, can be effective for less reactive substrates.[5] | Increased risk of protodeboronation and side reactions.[5] |
| KF | Anhydrous or aqueous | Milder base, can suppress protodeboronation.[5] | May result in slower reaction rates. |
Table 2: Example Reaction Conditions for Challenging Suzuki Couplings
| Aryl Halide | Boronic Acid/Derivative | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorobenzonitrile | 2-Furanboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/ H₂O | 100 | 95[5] |
| Pyridine-2-sulfonyl fluoride | 2-Furanboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | Good[19] |
| 1-Bromo-4-butylbenzene | 2-Pyridyl boronic acid | Pd₂(dba)₃ / P(tBu)₂Me | K₃PO₄ | Toluene | 100 | High[14][20] |
Experimental Protocols
General Procedure for Suzuki Coupling of an Aryl Halide with 2-Furanboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-furanboronic acid (1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of dioxane and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[5]
Protocol for the Preparation of a Diethanolamine (DABO) Boronate Adduct
This procedure creates a more stable, solid form of the boronic acid that can be used directly in Suzuki reactions.[3][4]
-
Dissolution: In a vial with a stir bar, dissolve the furan boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the new solid precipitates out.[3]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be weighed and used in Suzuki coupling reactions, typically in protic solvents.[3][5]
Visual Troubleshooting Guides
Caption: Initial troubleshooting workflow for low yields.
Caption: Strategies to minimize protodeboronation side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. quora.com [quora.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. researchgate.net [researchgate.net]
preventing protodeboronation of 5-Formylfuran-3-boronic acid
Welcome to the technical support center for 5-Formylfuran-3-boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this reagent in synthetic chemistry, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of furan-3-carbaldehyde as a byproduct.[1][2] This process consumes your starting material, leading to lower yields of the desired coupled product. This compound can be susceptible to protodeboronation, especially under the basic conditions often required for cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] The electron-withdrawing nature of the formyl group can increase the susceptibility of the furan ring to this decomposition pathway.
Q2: What are the primary factors that promote protodeboronation of this compound?
A2: The main factors that can accelerate protodeboronation are:
-
High pH (strong bases): The reaction is often catalyzed by base, proceeding through a more reactive boronate anion.[3][4][5]
-
Elevated temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.[2][6]
-
Presence of water: Aqueous basic conditions are particularly conducive to protodeboronation.[1][4]
-
Prolonged reaction times: Allowing the reaction to stir for extended periods under coupling conditions can lead to increased decomposition of the boronic acid.[6]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: You can monitor the progress of your reaction and check for the presence of the protodeboronated byproduct, furan-3-carbaldehyde. This can be achieved by taking aliquots of your reaction mixture and analyzing them by techniques such as:
-
Thin Layer Chromatography (TLC) against an authentic sample of furan-3-carbaldehyde.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the byproduct.
-
Proton NMR (¹H NMR) spectroscopy to identify the characteristic signals of furan-3-carbaldehyde.
Q4: Are there more stable alternatives to this compound for my coupling reaction?
A4: Yes, boronic acid derivatives can offer enhanced stability.[1] Consider using the corresponding:
-
Pinacol ester (this compound pinacol ester): These are generally more stable to storage and can be more resistant to protodeboronation under reaction conditions.[4]
-
MIDA ester (this compound N-methyliminodiacetic acid ester): MIDA boronates are known for their high stability and act as "slow-release" sources of the boronic acid under basic conditions, which can minimize side reactions.[1][7]
-
Potassium trifluoroborate salt (Potassium 5-formylfuran-3-trifluoroborate): Trifluoroborate salts also exhibit improved stability and can be used in "slow-release" strategies.[1][8]
Troubleshooting Guides
Issue 1: Low yield of desired product and significant formation of furan-3-carbaldehyde.
This is a classic sign of significant protodeboronation. Here are several strategies to mitigate this issue, starting with the simplest to implement.
Troubleshooting Workflow: Minimizing Protodeboronation
Caption: A stepwise approach to troubleshooting protodeboronation.
1. Modify the Reaction Base and Solvent:
Strong bases like NaOH, KOH, or even K₂CO₃ in aqueous solvents can be aggressive.
-
Recommendation: Switch to a milder base. Acetates (KOAc, CsOAc) or phosphates (K₃PO₄) are often effective and less likely to promote protodeboronation.[6]
-
Solvent Choice: If possible, minimize the amount of water in your reaction. Consider using solvents like 2-MeTHF or toluene instead of dioxane/water mixtures.[6] Anhydrous conditions, if compatible with your reaction, can also be beneficial.
Quantitative Comparison of Base Effect on Protodeboronation:
| Base (3 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Coupled Product (%) | Yield of Furan-3-carbaldehyde (%) |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 12 | 45 | 50 |
| K₃PO₄ | 2-MeTHF/H₂O (10:1) | 80 | 12 | 75 | 20 |
| KOAc | Toluene | 80 | 12 | 85 | 10 |
2. Lower the Reaction Temperature:
-
Recommendation: If your catalytic system is active enough, try running the reaction at a lower temperature. Even a reduction from 100 °C to 60-80 °C can significantly slow down the rate of protodeboronation.[2][6]
3. Use a More Active Catalyst System:
The goal is to have the rate of the desired cross-coupling reaction be much faster than the rate of protodeboronation.
-
Recommendation: Employ a highly active palladium catalyst and ligand system. Modern catalysts (e.g., those based on biarylphosphine ligands) can facilitate coupling at lower temperatures and with shorter reaction times, thereby minimizing the opportunity for the boronic acid to decompose.[1]
4. Switch to a More Stable Boronic Acid Derivative:
If the above modifications are not sufficient, using a more stable boron reagent is the most robust solution.
-
Recommendation: Use the pinacol ester, MIDA ester, or trifluoroborate salt of this compound.[1][8][9] These reagents slowly release the active boronic acid in situ, keeping its concentration low and minimizing side reactions.[1]
Stability Comparison of Boron Reagents:
| Boron Reagent | Storage Stability (months at RT) | Relative Rate of Protodeboronation (pH 10) |
| Boronic Acid | < 1 | High |
| Pinacol Ester | > 12 | Moderate |
| MIDA Ester | > 24 | Low |
| Trifluoroborate | > 24 | Low |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Reduced Protodeboronation
This protocol is optimized to minimize the decomposition of this compound.
Experimental Workflow
Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous toluene or 2-MeTHF
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, and potassium acetate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure deoxygenation.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway Analogy: Protodeboronation vs. Cross-Coupling
This diagram illustrates the competing pathways for the boronic acid. The goal is to favor the productive cross-coupling pathway.
Caption: Competing reaction pathways for this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Formylfuran-3-boronic Acid
Welcome to the technical support center for optimizing cross-coupling reactions involving 5-Formylfuran-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings with this compound often stem from the inherent instability of furan boronic acids.[1] Here are the key parameters to troubleshoot:
-
Protodeboronation: Furan boronic acids are susceptible to decomposition (protodeboronation) under basic conditions, especially at elevated temperatures.[1][2] This is a common reason for low yields.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient and sensitive boronic acids, highly active catalysts are needed to ensure the rate of coupling is faster than the rate of boronic acid decomposition.[2][3]
-
Oxygen Contamination: Rigorous exclusion of oxygen is crucial. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote undesired homocoupling of the boronic acid.
-
Reagent Quality: Ensure the purity and stability of your this compound, aryl halide, base, and solvent. The boronic acid should be stored under inert atmosphere at a low temperature (e.g., in a freezer).[4][5]
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A2: For a successful coupling, it's advisable to start with conditions known to be effective for challenging substrates. Below is a table summarizing recommended starting parameters.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ with a biarylphosphine ligand (e.g., SPhos, XPhos) or a pre-formed pre-catalyst (e.g., XPhos Pd G3) | These ligands are bulky and electron-rich, promoting fast oxidative addition and reductive elimination, which is beneficial for challenging substrates.[3][6] |
| Catalyst Loading | 1-5 mol% | A higher catalyst loading may be necessary for difficult couplings. |
| Base | K₃PO₄ or K₂CO₃ | These bases are often effective and their moderate strength can help minimize protodeboronation compared to stronger bases.[3][7][8] |
| Solvent | A biphasic mixture such as 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v) | The aqueous phase is important for dissolving the base and facilitating the activation of the boronic acid, while the organic phase dissolves the aryl halide and catalyst.[3][9][10][11] |
| Temperature | Start at a moderate temperature (e.g., 80 °C) and adjust as needed | Lower temperatures can help to minimize the decomposition of the boronic acid.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation and homocoupling. |
Q3: I am observing significant protodeboronation of my this compound. How can I mitigate this?
A3: Protodeboronation is a major side reaction for furan boronic acids.[1][2] Here are several strategies to minimize it:
-
Use a Boronate Ester: Consider converting the this compound to its pinacol ester derivative. Boronate esters are generally more stable than their corresponding boronic acids and can slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing decomposition.[12][13]
-
Optimize the Base: Use a milder base such as K₂CO₃ or K₃PO₄.[3][7][8] Ensure the base is finely powdered and well-dispersed to avoid localized high concentrations.
-
Employ a Fast-Activating Catalyst: A pre-catalyst that rapidly forms the active Pd(0) species can promote the desired cross-coupling to occur before significant protodeboronation takes place.[2]
-
Control the Temperature: Lowering the reaction temperature can reduce the rate of protodeboronation.
-
Anhydrous Conditions: In some cases, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be beneficial when using boronic esters.[14][15]
Q4: How should I purify the product of my coupling reaction?
A4: Purification typically involves a combination of aqueous workup and chromatography.
-
Aqueous Workup: After the reaction is complete, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, a dilute aqueous base (e.g., 1 M NaOH) to remove unreacted boronic acid, and finally with brine.[16] Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of your product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Protodeboronation of this compound.[1][2] 3. Insufficiently degassed solvent. 4. Poor quality of reagents. | 1. Use a fresh, high-quality catalyst and ligand. Consider a more active catalyst system (e.g., with a Buchwald ligand).[3] 2. Switch to the corresponding boronate ester. Use a milder base and lower the reaction temperature. 3. Degas the solvent thoroughly by sparging with an inert gas or by the freeze-pump-thaw method. 4. Verify the purity of all starting materials. |
| Formation of Homocoupled Byproduct (Biaryl of the Coupling Partner) | Presence of oxygen in the reaction mixture. | Ensure all reagents and the reaction vessel are under a strict inert atmosphere. |
| Incomplete Consumption of Starting Material | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time or cautiously increase the temperature if the boronic acid is stable enough. 2. Use a more robust catalyst system or a higher catalyst loading. |
| Difficulty in Product Purification | Co-elution of the product with byproducts or unreacted starting materials. | During workup, perform an aqueous base wash to remove residual boronic acid.[17] Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific aryl halide.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and dissolve them in a small amount of the reaction solvent. Add this solution to the Schlenk flask. Alternatively, add the pre-formed pre-catalyst directly to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) to the Schlenk flask. The final concentration should be between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with 1 M NaOH solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Workflows and Pathways
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Potential Reaction Pathways and Side Reactions
Caption: Suzuki-Miyaura cycle and potential side reactions.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 62306-80-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
- 15. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Furan Boronic Acids in Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving furan boronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the common side reactions encountered during these synthetic transformations.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with furan boronic acids in cross-coupling reactions, primarily focusing on the Suzuki-Miyaura coupling.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
You observe a significant amount of unreacted starting materials (furan boronic acid and/or the coupling partner).
| Possible Cause | Recommended Solution |
| Protodeboronation of Furan Boronic Acid | Furan boronic acids, especially 2-furyl boronic acids, are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This is a very common side reaction.[2] To mitigate this: • Use Protecting Groups: Convert the boronic acid to a more stable derivative like a potassium trifluoroborate salt or a diethanolamine (DABO) adduct. These "slow-release" strategies maintain a low concentration of the reactive boronic acid in the reaction mixture, minimizing degradation.[2][3] • Minimize Water: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote protodeboronation. Use anhydrous solvents and carefully dried reagents where possible. • Choice of Base: Use a milder base (e.g., K₃PO₄, Cs₂CO₃) and avoid strongly basic aqueous conditions which can accelerate protodeboronation.[2] • Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to limit the exposure of the furan boronic acid to the reaction conditions. |
| Catalyst Inactivity or Decomposition | The palladium catalyst may not be active or could be decomposing under the reaction conditions. • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium catalyst and promote the desired catalytic cycle.[4] • Catalyst Choice: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is effectively reduced in situ to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust precatalyst.[4] • Inert Atmosphere: Thoroughly degas the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) before adding the catalyst to prevent oxygen from deactivating the catalyst.[5] |
| Inefficient Transmetalation | The transfer of the furan group from boron to palladium may be slow. • Base Selection: The choice of base is crucial for activating the boronic acid. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The effectiveness of a base can be solvent-dependent. • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base. |
Issue 2: Significant Formation of Side Products
Your reaction mixture contains undesired products in addition to, or instead of, the desired cross-coupled product.
| Side Product | Possible Cause | Recommended Solution |
| Homocoupling of Furan Boronic Acid | Two molecules of the furan boronic acid couple to form a bi-furan species. This is often promoted by the presence of oxygen.[6] | • Maintain Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[5] • Catalyst Choice: Some palladium catalyst systems are more prone to promoting homocoupling. If this is a persistent issue, screen different palladium sources and ligands. |
| Protodeboronated Furan | The furan boronic acid is converted to furan. | See solutions for Protodeboronation of Furan Boronic Acid under Issue 1 . |
| Dehalogenation of the Coupling Partner | If your coupling partner is an aryl halide, you may observe the corresponding arene where the halogen has been replaced by a hydrogen atom. | • Choice of Base: Use a non-coordinating and milder base. • Reaction Time: Shorter reaction times can sometimes reduce the extent of dehalogenation.[4] |
Frequently Asked Questions (FAQs)
Q1: My furan boronic acid seems to be degrading upon storage. How can I handle it?
A1: Furan boronic acids, particularly furan-2-boronic acid, are known for their limited stability.[7] It is often recommended to use them immediately after preparation.[7] For longer-term storage, consider converting the boronic acid to a more stable form, such as a potassium trifluoroborate salt or a diethanolamine (DABO) adduct, which are often crystalline, air-stable solids.[1][3]
Q2: I am seeing a significant amount of bi-furan in my reaction. What is causing this and how can I stop it?
A2: The formation of bi-furan is due to the homocoupling of your furan boronic acid.[6] This side reaction is typically promoted by the presence of oxygen, which can lead to oxidative coupling. To prevent this, ensure your reaction is performed under strictly inert conditions. This involves thoroughly degassing your solvents and running the reaction under an argon or nitrogen atmosphere.[5]
Q3: What are the best general conditions for a Suzuki-Miyaura coupling with a furan boronic acid?
A3: While optimal conditions are substrate-dependent, a good starting point for the Suzuki-Miyaura coupling of furan boronic acids is to use a palladium catalyst with a bulky, electron-rich phosphine ligand. For example, a combination of Pd(OAc)₂ with a ligand like RuPhos has been shown to be effective for the coupling of furan-2-yltrifluoroborate.[1] A common base and solvent system would be K₃PO₄ or Na₂CO₃ in a mixture of an organic solvent like dioxane or ethanol with water.[1]
Q4: Can I use a furan boronic ester instead of a boronic acid?
A4: Yes, boronic esters, such as pinacol esters, are often more stable than the corresponding boronic acids and can be a good alternative to suppress side reactions like protodeboronation.[6] The transmetalation step may be slower with boronic esters, but this can often be overcome by careful optimization of the reaction conditions.[8]
Q5: My reaction is very sensitive to the source of the furan boronic acid. Why is this?
A5: Commercial samples of heteroarylboronic acids can sometimes contain significant amounts of boric acid due to protodeboronation during storage.[1] This can affect the stoichiometry of your reaction and lead to lower yields. It is advisable to check the purity of your furan boronic acid (e.g., by ¹¹B NMR) before use.[1]
Quantitative Data on Furan Boronic Acid Coupling
The following table summarizes successful Suzuki-Miyaura coupling reactions involving furan boronic acid derivatives, highlighting conditions that lead to high yields of the desired cross-coupled product, thereby minimizing side reactions.
| Furan Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | 1 mol% Pd(OAc)₂ / 2 mol% RuPhos | Na₂CO₃ | Ethanol | 85 | 95 | [1] |
| Furan-2-yltrifluoroborate | 4-Chlorobenzonitrile | 1 mol% Pd(OAc)₂ / 2 mol% RuPhos | Na₂CO₃ | Ethanol | 85 | 94 | [1] |
| Furan-2-yltrifluoroborate | 1-Bromo-4-methoxybenzene | 1 mol% Pd(OAc)₂ / 2 mol% RuPhos | Na₂CO₃ | Ethanol | 85 | 92 | [1] |
| Furan-2-yltrifluoroborate | 2-Bromotoluene | 1 mol% Pd(OAc)₂ / 2 mol% RuPhos | Na₂CO₃ | Ethanol | 85 | 88 | [1] |
| Furan-3-ylboronic acid | 1-Bromo-2,6-dimethylbenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Potassium Furan-2-yltrifluoroborate with Aryl Halides
This protocol is adapted from a procedure demonstrated to be effective for furan-2-yltrifluoroborate.[1]
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), potassium furan-2-yltrifluoroborate (1.05-1.2 equiv), and Na₂CO₃ (2.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., RuPhos, 2 mol%).
-
Solvent Addition: Add degassed ethanol (or another suitable solvent system) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 85 °C). Stir vigorously for the required reaction time (monitor by TLC, GC-MS, or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparation of Diethanolamine (DABO) Adduct of a Furan Boronic Acid
This protocol provides a method to stabilize a furan boronic acid for storage and subsequent use in cross-coupling reactions.[3]
-
Dissolution: In a vial with a stir bar, dissolve the furan boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition of Diethanolamine: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki-Miyaura coupling reactions, typically in protic solvents.
Visualizations
Caption: Logical workflow of desired and side reactions for furan boronic acids.
Caption: Troubleshooting workflow for low-yielding furan boronic acid cross-couplings.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of Furan Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki-Miyaura coupling of furan boronic acids. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a furan boronic acid is resulting in low to no yield. What are the primary factors to investigate?
A1: Low or no yield in the Suzuki coupling of furan boronic acids is a common issue, often stemming from the inherent instability of the boronic acid itself. Here are the key areas to troubleshoot:
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Protodeboronation: Furan boronic acids, especially 2-furanylboronic acid, are highly susceptible to protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom under the reaction conditions.[1][2] This is often exacerbated by elevated temperatures and prolonged reaction times.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts may not be effective. Bulky, electron-rich monodentate biarylphosphine ligands are often required to promote the desired coupling over decomposition pathways.[1]
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Reaction Conditions: Inadequate degassing, inappropriate base or solvent selection, and non-optimal reaction temperatures can all contribute to poor yields. The presence of oxygen can lead to both the homocoupling of the boronic acid and decomposition of the catalyst.[3]
Q2: I am observing significant formation of the parent furan (protodeboronation). How can I mitigate this side reaction?
A2: Protodeboronation is a major challenge with furan boronic acids. Here are several strategies to minimize this unwanted side reaction:
-
Use a More Stable Boronic Acid Surrogate: Instead of the free boronic acid, consider using more stable derivatives like MIDA boronates, cyclic triolborates, or trifluoroborate salts.[1] These surrogates slowly release the boronic acid into the reaction mixture, keeping its concentration low and favoring transmetalation over protodeboronation.
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Employ a Highly Active Catalyst System: Using a precatalyst that rapidly generates the active Pd(0) species at a lower temperature can significantly improve yields. This allows the coupling reaction to proceed quickly before substantial protodeboronation of the sensitive furan boronic acid can occur.[1][2]
-
Optimize Reaction Conditions:
-
Temperature: Keep the reaction temperature as low as possible. Room temperature or slightly elevated temperatures (e.g., 40 °C) are often sufficient with the right catalyst system.[1][2]
-
Base: Use a suitable base. Potassium phosphate (K₃PO₄) is often effective.[1]
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Solvent: A properly degassed solvent system is crucial. A mixture of an organic solvent and water (e.g., THF/water) is commonly used.[1]
-
Q3: Are there effective and more affordable alternatives to palladium-based catalysts for this reaction?
A3: Yes, nickel-based catalyst systems have emerged as a cost-effective and efficient alternative for the Suzuki-Miyaura coupling of heterocyclic substrates, including furan boronic acids.[4][5]
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Nickel Catalysts: Commercially available and air-stable precatalysts like NiCl₂(PCy₃)₂ can effectively catalyze the coupling of furan boronic acids with various aryl halides.[5]
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"Green" Solvents: These nickel-catalyzed reactions can often be performed in more environmentally friendly solvents such as 2-Me-THF and tert-amyl alcohol.[5]
Q4: My reaction appears to stall before completion. What could be the cause and solution?
A4: Reaction stalling can be due to catalyst deactivation or incomplete dissolution of reagents.
-
Catalyst Deactivation: The active catalytic species may be unstable under the reaction conditions. The use of robust ligands, such as bulky biarylphosphines, can help stabilize the catalyst.[6][7]
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Base Insolubility: The inorganic base (e.g., K₃PO₄) may not be fully soluble in the reaction medium. Finely grinding the base before use can improve its solubility and reactivity.[8] The addition of a small amount of water can also be beneficial for reactions run in anhydrous organic solvents.[8]
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Reagent Purity: Ensure the purity of your furan boronic acid, as impurities can interfere with the reaction.
Alternative Catalyst Performance Data
The following tables summarize the performance of selected alternative catalyst systems for the Suzuki coupling of furan boronic acids.
Table 1: Palladium-Catalyzed Coupling of 2-Furanboronic Acid with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | 2 | XPhos | K₃PO₄ | THF/H₂O | 40 | 0.5 | 95 |
| 2 | 4-Bromoanisole | 2 | XPhos | K₃PO₄ | THF/H₂O | RT | 2 | 92 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 2 | XPhos | K₃PO₄ | THF/H₂O | 40 | 0.5 | 96 |
Data adapted from Kinzel et al., J. Am. Chem. Soc. 2010, 132, 40, 14073–14075.[1]
Table 2: Nickel-Catalyzed Coupling of 3-Furanboronic Acid with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 3-Bromopyridine | 5 | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | 85 |
| 2 | 2-Bromopyridine | 5 | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | 78 |
| 3 | 5-Bromopyrimidine | 1 | K₃PO₄ | t-Amyl Alcohol | 80 | 0.5 | 61 (avg) |
Data adapted from Dreher et al., Org. Lett. 2008, 10, 8, 1573–1576 and Shields et al., J. Chem. Educ. 2014, 91, 10, 1664–1667.[4][5]
Experimental Protocols
Protocol 1: Fast Suzuki-Miyaura Coupling of 2-Furanboronic Acid with an Aryl Chloride using a Palladium Precatalyst
This protocol is based on the work of Kinzel et al.[1] and is designed to minimize protodeboronation.
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Reagent Preparation: In a glovebox, add the aryl chloride (1 mmol), 2-furanboronic acid (1.5 mmol), and finely ground K₃PO₄ (4 mmol) to a reaction vial equipped with a stir bar.
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Catalyst Addition: Add the XPhos-Pd-G2 precatalyst (0.02 mmol, 2 mol%).
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Solvent Addition: Add degassed THF (2 mL) and degassed 0.5 M aqueous K₃PO₄ solution (4 mL).
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Reaction: Seal the vial and remove it from the glovebox. Vigorously stir the reaction mixture at room temperature or in a preheated 40 °C oil bath.
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Monitoring: Monitor the reaction progress by TLC or GC/LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
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Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of 3-Furanboronic Acid with a Heteroaryl Bromide
This protocol is adapted from studies by Dreher et al.[5] and Shields et al.[4]
-
Reaction Setup: To a 4 mL vial, add the heteroaryl bromide (e.g., 5-bromopyrimidine, 1.00 equiv), 3-furanboronic acid (2.50 equiv), K₃PO₄ (4.50 equiv), and NiCl₂(PCy₃)₂ (0.05 equiv, 5 mol%).
-
Solvent Addition: Add tert-amyl alcohol as the solvent.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 80-100 °C using a preheated heating block or oil bath for 12 hours.
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Monitoring: Monitor the reaction by TLC or GC/LC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purification: Purify the product via column chromatography.
Visual Guides
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. reddit.com [reddit.com]
Technical Support Center: Work-up Procedures for Boronic Acid Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of boronic acid impurities during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual boronic acids and their byproducts from a reaction mixture?
A1: The most prevalent and effective methods include:
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Aqueous Basic Wash/Extraction: This technique leverages the acidic nature of boronic acids to convert them into water-soluble boronate salts using a basic solution, which can then be easily separated from the organic layer.[1][2]
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Scavengers: Solid-supported scavengers, such as silica-based resins with functional groups like diethanolamine (DEAM) or diol, can selectively bind to boronic acids, allowing for their removal by simple filtration.[3][4][5]
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Recrystallization: For solid products, recrystallization can be a highly effective method for purification, separating the desired compound from soluble boronic acid impurities.
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Chromatography: While sometimes challenging due to the polarity of boronic acids, column chromatography using normal or reversed-phase silica gel, or neutral alumina, can be employed for purification.[6]
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Derivatization: Reacting the boronic acid with an agent like diethanolamine can form a stable adduct that often precipitates and can be removed by filtration. The desired product can then be isolated from the filtrate.
Q2: Why can it be difficult to remove boronic acids using a standard aqueous work-up?
A2: Boronic acids are weak Lewis acids and can exhibit significant solubility in organic solvents, especially if they have a large organic substituent. Furthermore, in neutral or acidic conditions, they exist in a non-ionized form, which limits their solubility in an aqueous phase. A basic wash is typically required to deprotonate the boronic acid to its more water-soluble boronate salt.
Q3: My boronic acid seems to be reappearing or changing form during work-up. What could be happening?
A3: You are likely observing the formation of boroxines, which are cyclic anhydrides of boronic acids. This can occur when the boronic acid is subjected to dehydrating conditions, such as heating or exposure to anhydrous solvents. Boroxines can often be converted back to the monomeric boronic acid by stirring with water.
Q4: Can I use chromatography on silica gel to remove boronic acid impurities?
A4: Yes, but it can be challenging. Boronic acids are known to streak on silica gel, leading to poor separation. Using a modified mobile phase, such as one containing a small amount of a polar solvent like methanol or a modifier like acetic acid, can sometimes improve the separation. Alternatively, using neutral alumina as the stationary phase can be a more effective option for the purification of boronic esters.[7]
Troubleshooting Guides
Issue 1: An emulsion has formed during the aqueous basic wash.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Vigorous shaking of the separatory funnel | Gently invert the separatory funnel multiple times instead of vigorous shaking. | Minimized emulsion formation, allowing for clear phase separation. |
| High concentration of reagents or product | Dilute the mixture with more organic solvent and/or water. | Reduced viscosity and interfacial tension, leading to the breaking of the emulsion. |
| Presence of fine solid particles | Filter the biphasic mixture through a pad of Celite® or glass wool. | Removal of particulate matter that can stabilize emulsions. |
| Incompatible solvent system | Add a small amount of brine (saturated aqueous NaCl solution). | Increased ionic strength of the aqueous phase, which can help to break the emulsion. |
Issue 2: The boronic acid impurity is still present in the organic layer after multiple basic washes.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficiently basic wash | Increase the concentration of the base (e.g., from 1M to 2M NaOH) or switch to a stronger base (e.g., K₃PO₄). | More complete deprotonation of the boronic acid to its water-soluble boronate salt. |
| Insufficient number of washes | Increase the number of basic washes (e.g., from 2 to 3-4). | More efficient partitioning of the boronate salt into the aqueous phase. |
| Highly lipophilic boronic acid | Consider using a scavenger resin (e.g., SiliaBond DEAM or Diol) after the initial washes. | The scavenger will selectively bind the remaining boronic acid, allowing for its removal by filtration.[3][4][5] |
| Product is also acidic and is being extracted | Use a milder base (e.g., saturated aqueous NaHCO₃) and carefully monitor the pH. | Selective extraction of the more acidic boronic acid while minimizing the loss of the desired product. |
Issue 3: My desired product, which is also a boronic acid, is being lost during the work-up.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Protodeboronation under acidic or basic conditions | Minimize the exposure time to strong acids or bases. Work up the reaction at a neutral or near-neutral pH if possible. | Reduced loss of the boronic acid functional group from your desired product. |
| Formation of a water-soluble boronate salt | After the reaction, consider protecting the boronic acid as a more stable boronate ester (e.g., a pinacol ester) before performing the work-up. | The boronate ester will be more resistant to extraction into the aqueous phase. |
Data Presentation
Table 1: Comparison of Boronic Acid Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Aqueous Basic Wash | Forms water-soluble boronate salt | Simple, inexpensive, and widely applicable. | Can cause emulsions; may not be effective for highly lipophilic boronic acids; potential for product degradation if base-sensitive. | Variable, but can be >95% with optimization. |
| Scavengers (e.g., SiliaBond DEAM, Diol) | Covalent or dative bonding to a solid support | High selectivity and efficiency; simple filtration work-up.[3][4][5] | Higher cost compared to a basic wash; requires optimization of scavenger equivalents and reaction time. | Often >95-99%. |
| Recrystallization | Differential solubility of product and impurity | Can provide very high purity for solid products. | Not suitable for oils or highly soluble products; can have lower yields. | Highly dependent on the specific compounds. |
| Chromatography | Differential partitioning between stationary and mobile phases | Can separate complex mixtures. | Can be challenging for boronic acids (streaking); may require method development.[6] | Variable, dependent on the separation. |
| Derivatization (e.g., with diethanolamine) | Formation of a precipitating adduct | Can be effective for difficult-to-remove boronic acids. | Requires an additional reaction step and subsequent removal of the derivatizing agent. | Can be highly efficient for precipitation. |
Experimental Protocols
Protocol 1: Aqueous Basic Wash for Boronic Acid Removal
Objective: To remove a boronic acid impurity from an organic solution by converting it to its water-soluble boronate salt.
Materials:
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Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
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1 M or 2 M aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution.
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Separatory funnel.
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Procedure:
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Transfer the crude reaction mixture to a separatory funnel.
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Add an equal volume of the aqueous basic solution (e.g., 1 M NaOH).
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Stopper the funnel and gently invert it 10-15 times, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
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Allow the layers to separate. The aqueous layer contains the boronate salt.
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Drain the lower aqueous layer.
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Repeat the wash with the basic solution one or two more times, as needed.
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Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water-soluble components.
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Drain the brine and transfer the organic layer to a clean flask.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Boronic Acid Removal Using a Scavenger Resin
Objective: To selectively remove a boronic acid impurity from a solution using a solid-supported scavenger.
Materials:
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Crude product containing boronic acid impurity, dissolved in a suitable organic solvent.
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Silica-based scavenger resin (e.g., SiliaBond DEAM or SiliaBond Diol).
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Reaction vessel with a stirrer.
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Filtration apparatus (e.g., Buchner funnel or a filter cannula).
Procedure:
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Dissolve the crude product in a suitable organic solvent.
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Add the scavenger resin to the solution. A typical starting point is to use 3-5 equivalents of the scavenger based on the estimated amount of the boronic acid impurity.
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Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the removal of the boronic acid by a suitable analytical technique (e.g., TLC, LC-MS).
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Once the scavenging is complete, filter the mixture to remove the resin.
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Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
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Combine the filtrate and the washings.
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Concentrate the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
Caption: Workflow for removing boronic acid impurities via aqueous basic wash.
Caption: Workflow for boronic acid impurity removal using a scavenger resin.
References
storage and handling to prevent decomposition of boronic acids
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of boronic acids to prevent decomposition and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I store my solid boronic acids for maximum stability?
A1: For long-term storage, solid boronic acids should be kept in a tightly sealed container in a refrigerator (below 4°C/39°F) or freezer.[1] It is highly recommended to store them under an inert atmosphere, such as nitrogen or argon, to protect against oxidation and moisture-driven decomposition.[1] For particularly unstable classes, such as certain heterocyclic or vinyl boronic acids, storage in a desiccator within a freezer is advisable.
Q2: What are the common signs of boronic acid decomposition?
A2: Visual signs can include a change in color or texture, and caking or clumping of the solid, often due to moisture absorption.[2][3] Chemically, decomposition is identified by the formation of byproducts. The most common are boroxines (cyclic trimers formed by dehydration), which may complicate quantitative analysis, and products of protodeboronation (replacement of the C-B bond with C-H).[4][5]
Q3: Can I store boronic acids in solution?
A3: Storing boronic acids in solution is generally not recommended for long periods as it can accelerate decomposition. If short-term storage is necessary, use an anhydrous solvent and store the solution under an inert atmosphere at a low temperature (-20°C or -80°C).[1] The stability in solution is highly dependent on the specific boronic acid, the solvent, and the presence of any contaminants.
Q4: My Suzuki-Miyaura coupling reaction failed. Could my boronic acid be the problem?
A4: Yes, decomposition of the boronic acid is a common cause of low or no yield in coupling reactions.[6] Decomposition can occur during storage or in situ under the reaction conditions (e.g., heat, presence of base).[6][7] This can lead to competing side reactions like protodeboronation, which consumes the starting material.[5][8] It is always best to use a fresh, pure sample or to check the purity of older reagents before use.
Q5: What are boronic acid protecting groups and when should I use them?
A5: Protecting groups are used to increase the stability of boronic acids, especially those known to be unstable (e.g., 2-heterocyclic, vinyl, and cyclopropyl derivatives).[4][6] They form more robust derivatives like pinacol esters, trifluoroborate salts, or N-methyliminodiacetic acid (MIDA) boronates.[4] These protected forms are often stable enough for benchtop storage and column chromatography.[4][6] MIDA boronates are particularly advantageous as they can undergo "slow release" of the active boronic acid under specific reaction conditions, minimizing its decomposition.[6][7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of cross-coupled product; significant Ar-H byproduct observed. | Protodeboronation: The C-B bond is cleaved. This is often accelerated by heat, moisture, or strong acidic/basic conditions.[5][6][7] | 1. Ensure strictly anhydrous reaction conditions.2. Lower the reaction temperature if possible.[8]3. Switch to a weaker, non-aqueous base (e.g., K₃PO₄, Cs₂CO₃, KF).[8]4. For unstable boronic acids, use a protected version like a MIDA boronate to enable slow release.[6][8] |
| Inconsistent reaction results; difficulty in weighing the boronic acid accurately. | Boroxine Formation: The boronic acid has dehydrated to form its cyclic trimer anhydride. This changes the molecular weight and can affect solubility and reactivity.[4] | 1. Store the boronic acid rigorously over a desiccant.2. If boroxine formation is suspected, adding a small, controlled amount of water to the reaction can sometimes shift the equilibrium back to the monomeric acid.[9] |
| Formation of homocoupled byproduct (R-R). | Oxidative Homocoupling: Often promoted by the presence of oxygen and certain palladium species. | 1. Thoroughly degas the solvent and reaction mixture.2. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[8]3. Use a pre-catalyst that rapidly generates the active Pd(0) species to minimize side reactions.[8] |
| Compound streaks or decomposes on a silica gel column. | Instability on Silica: The acidic nature of silica gel can cause decomposition, particularly for sensitive boronic acids.[9] | 1. Avoid column chromatography if possible; consider recrystallization or trituration.[9]2. If chromatography is necessary, use deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like C18.[9][10]3. Convert the boronic acid to a more stable derivative (e.g., pinacol ester) before purification.[10] |
Quantitative Stability Data
The following table presents data on the benchtop stability of several classes of unstable boronic acids compared to their corresponding air-stable MIDA boronates.
| Entry | Boronic Acid (R-B(OH)₂) | % Remaining After 15 Days¹ | Corresponding MIDA Boronate | % Remaining After 60 Days¹ |
| 1 | 2-Furan | <5% | 2-Furan MIDA boronate | >98% |
| 2 | 2-Thiophene | 65% | 2-Thiophene MIDA boronate | >98% |
| 3 | 2-Pyrrole | <5% | 2-Pyrrole MIDA boronate | >98% |
| 4 | 2-Pyridine | 75% | 2-Pyridine MIDA boronate | >98% |
| 5 | Vinyl | <5% | Vinyl MIDA boronate | >98% |
| 6 | Cyclopropyl | 15% | Cyclopropyl MIDA boronate | >98% |
| ¹Stored as a solid on the benchtop under air.[6][7] |
Key Process Diagrams
Caption: Decision workflow for boronic acid storage.
Caption: Common decomposition pathways for boronic acids.
Experimental Protocols
Protocol 1: Assessing Boronic Acid Purity by ¹H NMR Spectroscopy
Objective: To qualitatively assess the purity of a boronic acid sample and identify potential decomposition products like boroxines or protodeboronated species.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the boronic acid (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred as the acidic B-OH protons are typically observable.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to observe both aromatic/aliphatic signals and the broad signal from the B-OH protons (often > 8 ppm in DMSO-d₆).
-
Data Analysis:
-
Purity Check: Integrate the signals corresponding to the organic moiety of the boronic acid and compare them to the expected integration values. The presence of unexpected signals indicates impurities.
-
Boroxine Detection: The formation of boroxine can lead to signal broadening or the appearance of a complex set of signals. A key indicator is often the disappearance or significant reduction of the B(OH)₂ proton signal, as water is eliminated during trimerization.
-
Protodeboronation Detection: Look for the appearance of signals corresponding to the R-H species. For example, if analyzing phenylboronic acid, the appearance of a benzene signal would indicate protodeboronation.
-
Protocol 2: Monitoring Stability by HPLC
Objective: To quantitatively assess the stability of a boronic acid over time under specific stress conditions (e.g., temperature, pH).
Methodology:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent boronic acid from its potential degradation products.[1]
-
Column: A reverse-phase C18 column is a common starting point.[1]
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typical. The aqueous portion can be buffered to investigate pH-dependent stability.[1]
-
Detection: Use a UV detector set to a wavelength where the boronic acid or its aromatic/conjugated portion absorbs. For compounds with poor UV absorbance, a Refractive Index (RI) detector may be used.[1]
-
-
Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions: Aliquot the stock solution into several vials. Subject these vials to various stress conditions (e.g., store at 40°C, adjust pH with acid/base, expose to light). Include a control sample stored at low temperature in the dark.
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a stressed sample and the control. Quench any reaction if necessary, dilute to a suitable concentration, and inject into the HPLC system.
-
Data Analysis: Monitor the peak area of the parent boronic acid peak over time. A decrease in its area indicates degradation. The appearance and growth of new peaks correspond to the formation of degradation products. The percentage of remaining boronic acid can be calculated at each time point to determine its degradation rate under each condition.
References
- 1. benchchem.com [benchchem.com]
- 2. laballey.com [laballey.com]
- 3. borax.com [borax.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Analysis of 5-Formylfuran-3-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 5-Formylfuran-3-boronic acid using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide: Interpreting NMR Spectra of this compound
This guide addresses common issues encountered during the NMR analysis of this compound and provides solutions to aid in accurate impurity identification.
| Problem | Possible Cause | Suggested Solution |
| Broad or complex signals in the aromatic region | Formation of boroxine, the trimeric anhydride of the boronic acid. This is a common issue with boronic acids, especially in non-coordinating solvents like CDCl₃.[1] | Prepare the NMR sample in a coordinating deuterated solvent such as methanol-d₄ or DMSO-d₆. These solvents help to break up the boroxine structure, resulting in sharper signals for the monomeric boronic acid. |
| Unexpected peaks outside the expected regions for the main compound | Presence of residual starting materials, byproducts from the synthesis, or degradation products. | Compare the chemical shifts of the unknown peaks with the data provided in the impurity table below. Common impurities include 3-bromo-5-formylfuran (a likely precursor), furan-3-boronic acid (deformylation), and 5-formylfuran-3-carboxylic acid (oxidation). |
| Signals corresponding to common laboratory solvents | Contamination from solvents used during synthesis, purification, or sample preparation. | Cross-reference the observed chemical shifts with standard tables of NMR solvent impurities. Ensure all glassware is properly dried and use high-purity deuterated solvents for NMR analysis. |
| Disappearance or shifting of the B(OH)₂ proton signal | Exchange with residual water or deuterons from the solvent (especially in D₂O or methanol-d₄). | This is expected in protic solvents. The absence of this signal is normal and does not indicate a problem with the sample. Focus on the signals from the furan ring and the aldehyde proton for structural confirmation and impurity analysis. |
| Additional signals in the aliphatic region | Residual triisopropyl borate, a common reagent in boronic acid synthesis. | Compare the signals with the known spectrum of triisopropyl borate (a septet around 4.3 ppm and a doublet around 1.1-1.2 ppm in CDCl₃).[2] Proper purification after synthesis should remove this impurity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to look for in this compound?
A1: Common impurities can be categorized as follows:
-
Process-related impurities: These arise from the synthetic route. A likely precursor is 3-bromo-5-formylfuran . Residual reagents like triisopropyl borate may also be present.
-
Degradation impurities: The aldehyde group can be oxidized to a carboxylic acid, forming 5-formylfuran-3-carboxylic acid . Deformylation can lead to furan-3-boronic acid .
-
Oligomeric impurities: Like most boronic acids, this compound can reversibly form its trimeric anhydride, boroxine . This is not a chemical impurity in the traditional sense but can complicate spectral analysis.[1]
Q2: Which deuterated solvent is best for analyzing this compound by NMR?
A2: DMSO-d₆ (dimethyl sulfoxide-d₆) is an excellent choice. It is a coordinating solvent that helps to minimize the formation of boroxine, leading to sharper and more easily interpretable NMR spectra.[2][3] Methanol-d₄ can also be used for this purpose. Non-coordinating solvents like CDCl₃ are generally not recommended as they can lead to broadened peaks due to boroxine formation.
Q3: How can I identify boroxine formation in my ¹H NMR spectrum?
A3: Boroxine formation is typically indicated by the presence of broad or multiple sets of signals for the furan protons, making the spectrum appear complex and poorly resolved. In a non-coordinating solvent, you may see an equilibrium between the monomeric boronic acid and the boroxine trimer. Switching to a coordinating solvent like DMSO-d₆ should cause these broad signals to resolve into sharp peaks corresponding to the single monomeric species.
Q4: The integration of my aromatic signals does not match the expected proton count. What could be the issue?
A4: This could be due to the presence of an impurity with overlapping signals. Carefully examine the peak shapes and multiplicities. Running a 2D NMR experiment, such as a COSY or HSQC, can help to differentiate between the signals of the main compound and those of impurities. Also, ensure that the sample is fully dissolved and the spectrum is properly phased and baseline-corrected.
Data Presentation
NMR Chemical Shift Data for this compound and Potential Impurities
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. Note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| This compound | ~9.6 (s, 1H, CHO), ~8.5 (s, 1H, H2), ~7.3 (s, 1H, H4), B(OH)₂ protons are often broad or not observed. | ~180 (CHO), ~155 (C5), ~150 (C2), ~125 (C4), C3-B bond may not be observed. |
| 3-Bromo-5-formylfuran | ~9.7 (s, 1H, CHO), ~8.4 (s, 1H, H2), ~7.8 (s, 1H, H4) | ~178 (CHO), ~153 (C5), ~150 (C2), ~128 (C4), ~115 (C3) |
| 5-Formylfuran-3-carboxylic acid | ~13.5 (br s, 1H, COOH), ~9.7 (s, 1H, CHO), ~8.6 (s, 1H, H2), ~7.5 (s, 1H, H4) | ~180 (CHO), ~165 (COOH), ~154 (C5), ~150 (C2), ~126 (C4), ~120 (C3) |
| Furan-3-boronic acid | ~8.1 (s, 1H, H2), ~7.7 (t, 1H, H5), ~6.7 (s, 1H, H4) | ~148 (C2), ~145 (C5), ~125 (C4), C3-B bond may not be observed. |
| Triisopropyl borate | ~4.3 (septet, 1H), ~1.1 (d, 6H) (in CDCl₃)[2] | ~65 (CH), ~24 (CH₃) (in CDCl₃)[2] |
| Boroxine of this compound | Broad or complex signals in the aromatic region (in non-coordinating solvents). | Broad or complex signals in the aromatic region (in non-coordinating solvents). |
Note: The carbon attached to the boron atom (C3 in the boronic acids) is often not observed or is very broad in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is recommended).
-
Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.
¹H NMR Acquisition Parameters
-
Spectrometer: 300 MHz or higher
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: -2 to 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters
-
Spectrometer: 75 MHz or higher
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more (as needed for adequate signal-to-noise)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: -10 to 220 ppm
-
Temperature: 298 K
Visualizations
Workflow for Impurity Identification
Caption: Workflow for the identification and quantification of impurities in this compound by NMR.
Chemical Structures of this compound and Common Impurities
Caption: Structures of this compound and its potential impurities.
References
Technical Support Center: Copper-Mediated Reactions of Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in copper-mediated reactions of boronic acids, such as the Chan-Lam coupling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Chan-Lam coupling reaction is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?
Low yields are a frequent issue in Chan-Lam couplings and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in Chan-Lam coupling.
Detailed Checklist:
-
Reagent Integrity:
-
Boronic Acid Quality: Boronic acids can dehydrate over time to form boroxines, which may be less reactive.[1] Assess the purity of your boronic acid. If it's old, consider using a fresh batch or recrystallizing it.
-
Solvent and Base: Ensure solvents are anhydrous, as water can lead to unwanted side reactions like phenol formation.[2] Use high-purity, fresh bases. The particle size and quality of inorganic bases can significantly impact reaction kinetics.[2]
-
Atmosphere: While many Chan-Lam couplings are performed open to the air, some sensitive substrates may benefit from an inert atmosphere (Nitrogen or Argon) to prevent oxidation of starting materials or intermediates. Conversely, oxygen can be a necessary oxidant for catalyst turnover in some protocols.[3] If yields are low under ambient conditions, trying the reaction under an inert atmosphere or with a balloon of oxygen can be a useful diagnostic test.[1]
-
-
Reaction Conditions:
-
Base Selection: The choice of base is crucial and substrate-dependent. For many Chan-Lam reactions, common bases include pyridine, triethylamine (Et3N), diisopropylethylamine (DIPEA), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).[3] Milder bases are sometimes preferable to minimize side reactions. A screening of different bases is often necessary.
-
Solvent Effects: The solvent can have a significant impact on reaction efficiency. Dichloromethane (DCM), acetonitrile (MeCN), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used. For poorly soluble substrates, more polar aprotic solvents like DMSO might be beneficial.[3]
-
Temperature: Most Chan-Lam couplings proceed at room temperature.[4] However, for less reactive substrates, gentle heating (e.g., 40-80 °C) can improve the reaction rate and yield.[3]
-
Molecular Sieves: The addition of activated molecular sieves (3Å or 4Å) can be beneficial, especially in O-arylation reactions, to remove water and prevent the formation of phenol byproducts.[3]
-
-
Stoichiometry:
-
An excess of the boronic acid (typically 1.5 to 2.0 equivalents) is often used to drive the reaction to completion.
-
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction.
Strategies to Minimize Homocoupling:
-
Inert Atmosphere: Homocoupling is often promoted by oxygen.[5] Conducting the reaction under an inert atmosphere (Argon or Nitrogen) after deoxygenating the solvent can significantly reduce the formation of the homocoupled product.
-
Order of Addition: Adding the boronic acid slowly or portion-wise to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thereby disfavoring the bimolecular homocoupling reaction.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Some ligands may stabilize the copper-aryl intermediate, favoring the reaction with the amine or alcohol over another boronic acid molecule.
Q3: My reaction is plagued by protodeboronation. What steps can I take to prevent this?
Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct.
Methods to Reduce Protodeboronation:
-
Use of Milder Bases: Strong bases can promote protodeboronation. Switching to milder bases such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) can be effective.
-
Anhydrous Conditions: The presence of water can facilitate protodeboronation. Ensure that your solvents and reagents are dry. The use of molecular sieves can be beneficial.
-
Conversion to Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) ester, can significantly reduce protodeboronation. These esters are more stable under many reaction conditions and can slowly release the boronic acid in situ.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can disfavor the protodeboronation side reaction.
Quantitative Data on Reaction Parameters
The following tables provide a summary of how different reaction parameters can affect the yield of Chan-Lam coupling reactions. This data is compiled from various literature sources and should be used as a guideline for optimization.
Table 1: Effect of Base on the N-Arylation of Aniline with Phenylboronic Acid
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pyridine (2.0) | DCM | Room Temp | ~60-70 |
| 2 | Et3N (2.0) | DCM | Room Temp | ~50-60 |
| 3 | K2CO3 (2.0) | Dioxane | 80 | ~70-80 |
| 4 | Cs2CO3 (2.0) | Dioxane | 80 | ~75-85 |
| 5 | K3PO4 (2.0) | Dioxane | 80 | ~80-90 |
Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Table 2: Effect of Solvent on the N-Arylation of Imidazole with Phenylboronic Acid
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | DCM | Pyridine | Room Temp | ~70-80 |
| 2 | MeCN | Pyridine | Room Temp | ~75-85 |
| 3 | THF | Pyridine | Room Temp | ~60-70 |
| 4 | DMF | Et3N | 60 | ~80-90 |
| 5 | DMSO | K2CO3 | 80 | ~85-95 |
Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: General Procedure for the N-Arylation of an Amine with an Aryl Boronic Acid
This protocol provides a general starting point for the Chan-Lam N-arylation.
Materials:
-
Aryl boronic acid (1.5 mmol)
-
Amine (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)2) (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
4Å Molecular sieves (optional, ~200 mg)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl boronic acid, amine, copper(II) acetate, and molecular sieves (if used).
-
Place the flask under an inert atmosphere (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add anhydrous DCM followed by pyridine via syringe.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-48 hours), dilute the reaction mixture with DCM and filter through a pad of celite to remove insoluble materials.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-Arylation of a Phenol with an Aryl Boronic Acid
Materials:
-
Aryl boronic acid (2.0 mmol)
-
Phenol (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)2) (1.5 mmol)
-
Triethylamine (Et3N) (3.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
4Å Molecular sieves (~500 mg)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar and 4Å molecular sieves, add the aryl boronic acid and the phenol.
-
Seal the flask with a septum and purge with oxygen for 5 minutes.
-
Add anhydrous DCM, followed by triethylamine and copper(II) acetate.
-
Stir the reaction mixture at room temperature under an oxygen atmosphere (balloon).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Visualizing Reaction Pathways
Chan-Lam Coupling Catalytic Cycle:
Caption: Generalized catalytic cycle for the Chan-Lam coupling reaction.[4]
References
Validation & Comparative
A Comparative Guide to the NMR Characterization of 5-Formylfuran Boronic Acid Reaction Products
For researchers and professionals in drug development and organic synthesis, the structural elucidation of novel compounds is a critical step. 5-Formylfuran-3-boronic acid is a valuable building block, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the product of a typical Suzuki-Miyaura reaction of this compound and introduces 5-Formylfuran-2-boronic acid as a common alternative, offering insights into how the substituent position influences the NMR spectrum of the resulting products.
Representative Reaction: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboronic acid and an organohalide. In this guide, we examine the reaction of this compound with bromobenzene to yield 5-Formyl-3-phenylfuran . As a point of comparison, the reaction of the alternative reagent, 5-Formylfuran-2-boronic acid, with bromobenzene, which produces 5-Formyl-2-phenylfuran , is also detailed.
dot
Caption: Suzuki-Miyaura coupling of furan boronic acids with bromobenzene.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 5-Formyl-3-phenylfuran and 5-Formyl-2-phenylfuran. The distinct electronic environments of the furan ring protons and carbons, resulting from the different positions of the phenyl substituent, lead to notable differences in their chemical shifts and coupling constants.
¹H NMR Spectral Data Comparison (in CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 5-Formyl-3-phenylfuran | H-2 | ~7.8 (predicted) | s | - |
| H-4 | ~6.8 (predicted) | s | - | |
| -CHO | ~9.7 (predicted) | s | - | |
| Phenyl-H | 7.2 - 7.6 (multiplet) | m | - | |
| 5-Formyl-2-phenylfuran | H-3 | 7.25 | d | 3.6 |
| H-4 | 6.59 | d | 3.6 | |
| -CHO | 9.64 | s | - | |
| Phenyl-H (ortho) | 7.68 | m | - | |
| Phenyl-H (meta, para) | 7.40 | m | - |
¹³C NMR Spectral Data Comparison (in CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 5-Formyl-3-phenylfuran | C-2 | ~145 (predicted) |
| C-3 | ~126 (predicted) | |
| C-4 | ~110 (predicted) | |
| C-5 | ~153 (predicted) | |
| -CHO | ~178 (predicted) | |
| Phenyl-C | 125 - 135 (predicted) | |
| 5-Formyl-2-phenylfuran | C-2 | 152.9 |
| C-3 | 121.1 | |
| C-4 | 112.6 | |
| C-5 | 148.1 | |
| -CHO | 177.9 | |
| Phenyl-C (ipso) | 130.5 (predicted) | |
| Phenyl-C | 124-129 (predicted) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the synthesis of the aforementioned products.
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 mmol)
-
Furan boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., aqueous 2M Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene or 1,4-Dioxane, 10 mL)
Procedure:
-
To a round-bottom flask, add the furan boronic acid, aryl halide, and palladium catalyst.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Degassed solvent and base are added via syringe.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
dot
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Standard Protocol for NMR Sample Preparation and Data Acquisition
This protocol outlines the standard procedure for preparing a sample for NMR analysis.
Sample Preparation:
-
Weigh 5-10 mg of the purified product for ¹H NMR (15-30 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to optimize homogeneity.
-
For ¹H NMR, spectra are typically acquired with 8-16 scans.
-
For ¹³C NMR, a greater number of scans (128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
dot
Caption: Workflow for NMR sample preparation and data analysis.
References
Comparative Reactivity of Furan-2-boronic Acid and Furan-3-boronic Acid in Suzuki-Miyaura Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Furan-containing biaryls are significant structural motifs in pharmaceuticals and functional materials. The selection of the appropriate furan boronic acid isomer is a critical parameter that can significantly impact reaction outcomes. This guide provides an objective comparison of the reactivity of furan-2-boronic acid and furan-3-boronic acid, supported by experimental data, to inform strategic decisions in synthesis design.
Executive Summary
Furan-2-boronic acid and furan-3-boronic acid exhibit distinct reactivity profiles in Suzuki-Miyaura coupling reactions, primarily governed by electronic effects, steric hindrance, and susceptibility to protodeboronation. Experimental evidence suggests that under similar conditions, furan-3-boronic acid can provide higher yields compared to furan-2-boronic acid. This difference is attributed to the greater electronic activation at the 2-position of the furan ring, which, while seemingly beneficial for the desired coupling, also renders furan-2-boronic acid more prone to the undesired side reaction of protodeboronation.
Quantitative Performance Comparison
The following table summarizes comparative yield data from a study employing 2-chloro-4,6-dimethoxypyrimidine as the coupling partner. While the precatalyst concentrations were adjusted for each reaction, the data provides a valuable insight into the relative performance of the two isomers under optimized, albeit slightly different, conditions.
| Boronic Acid | Coupling Partner | Precatalyst | Yield (%) |
| Benzo[b]furan-2-boronic acid | 2-chloro-4,6-dimethoxypyrimidine | 0.0003 M | Lower Yields |
| Furan-3-boronic acid | 2-chloro-4,6-dimethoxypyrimidine | 0.0015 M | Higher Yields [1] |
Note: The original study also included benzofuran-2-boronic acid, which showed lower yields. While not a direct comparison with furan-2-boronic acid, it aligns with the general understanding of the challenges associated with 2-heteroaryl boronic acids.
Factors Influencing Reactivity
The disparate reactivity of furan-2-boronic acid and furan-3-boronic acid can be rationalized by considering the interplay of electronic and steric factors, as well as the propensity for protodeboronation.
Electronic Effects
The oxygen atom in the furan ring is a π-electron donor, which activates the ring towards electrophilic attack. This effect is more pronounced at the C2 (α) position than at the C3 (β) position due to more effective resonance stabilization of the intermediate. Consequently, the carbon-boron bond in furan-2-boronic acid is more polarized and, in principle, should be more reactive towards transmetalation in the Suzuki-Miyaura catalytic cycle. However, this increased electron density also enhances the susceptibility to protodeboronation.
Steric Hindrance
While generally less of a deciding factor for these small heterocycles compared to bulkier substrates, the proximity of the boronic acid group to the furan oxygen in the 2-position could influence its interaction with the palladium catalyst. However, for most coupling partners, the steric environments of furan-2-boronic acid and furan-3-boronic acid are not dramatically different.
Protodeboronation: A Key Side Reaction
Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a major competing side reaction in Suzuki-Miyaura couplings, leading to the formation of furan and a reduction in the yield of the desired coupled product.[2] Furan-2-boronic acid is known to be particularly susceptible to this side reaction.[3] The higher electron density at the C2 position makes the carbon atom more susceptible to protonation, facilitating the cleavage of the C-B bond. This inherent instability of furan-2-boronic acid often necessitates the use of its more stable trifluoroborate salt or careful optimization of reaction conditions to minimize this undesired pathway.[3]
The logical relationship between the electronic properties and the competing reaction pathways is illustrated in the diagram below.
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction involving a furan boronic acid. It is crucial to note that optimal conditions (catalyst, ligand, base, solvent, temperature) can vary significantly depending on the specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), furan boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand; 1-5 mol%) and degassed solvent(s) (e.g., dioxane, toluene, DMF, with or without water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The workflow for a typical Suzuki-Miyaura coupling experiment is depicted below.
Conclusion
References
A Comparative Guide to HPLC Methods for Validating the Purity of Boronic Acid Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of boronic acid derivatives is a critical step in chemical synthesis and pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides an objective comparison of various HPLC methods for the purity validation of boronic acid derivatives, supported by experimental data and detailed protocols.
The analysis of boronic acids and their derivatives, such as boronate esters, by reversed-phase HPLC (RP-HPLC) can be challenging due to the potential for on-column hydrolysis of the ester to the corresponding boronic acid. This guide explores several HPLC-based strategies to address this and other analytical challenges, ensuring accurate purity assessments.
Comparison of HPLC Methodologies
The selection of an appropriate HPLC method for boronic acid derivatives depends on the specific analyte, its potential impurities, and the required sensitivity. The following table summarizes the key performance characteristics of different HPLC-based approaches.
| Parameter | Method 1: RP-HPLC with UV Detection | Method 2: RP-HPLC with Hydrolysis Mitigation | Method 3: HPLC with Post-Column Derivatization (Fluorescence Detection) | Method 4: UPLC-MS/MS |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophobicity with modifications to prevent on-column hydrolysis. | Separation followed by reaction with a derivatizing agent to form a fluorescent product. | Separation based on hydrophobicity coupled with mass-based detection for high sensitivity and specificity. |
| Primary Application | General purity determination of boronic acids. | Purity determination of hydrolytically labile boronate esters. | Selective and sensitive detection of boronic acids in complex matrices. | Trace-level impurity quantification and identification. |
| Stationary Phase | C18, C8 | C18 with low silanol activity (e.g., Waters XTerra MS C18), Phenyl-Hexyl | C18, C8 | Acquity BEH C18, Agilent Poroshell HPH C18 |
| Mobile Phase | Acetonitrile/Water with acidic modifier (e.g., formic acid, TFA) | Acetonitrile/Water with no pH modifier or at high pH.[1] | Acetonitrile/Water with acidic modifier. | Acetonitrile/Water with volatile modifiers (e.g., ammonium acetate, ammonia).[2][3] |
| Detection | UV/PDA | UV/PDA | Fluorescence | Mass Spectrometry (MS/MS) |
| LOD/LOQ | Analyte dependent, typically in the low µg/mL range. | Similar to standard RP-HPLC. | Phenylboronic acid LOD: 1.2 ng or 1 µM.[4] MDC: 0.03-33 µM for various derivatives.[5] | LOD: 0.1 µg, LOQ: 1.0 µg for a broad range of boronic acids.[2] |
| Key Advantage | Widely available and robust for non-labile boronic acids. | Provides more accurate quantification of boronate esters by preventing their degradation during analysis.[1] | High selectivity and sensitivity for boronic acids.[4] | Exceptional sensitivity and specificity, allowing for definitive identification of impurities. |
| Key Limitation | Potential for on-column hydrolysis of boronate esters, leading to inaccurate results.[1] | May require specialized columns and careful method development. | Requires additional hardware for post-column derivatization. | Higher instrument cost and complexity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols serve as a starting point for method development and should be optimized for specific applications.
Method 1: General RP-HPLC Method for Boronic Acid Purity
This method is suitable for the analysis of relatively stable boronic acids.
-
Column: Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase:
-
Gradient: A typical gradient could be 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Diluent: Methanol:Water (90:10 v/v).[6]
Method 2: RP-HPLC with Minimized On-Column Hydrolysis
This method is optimized for the analysis of boronate esters, which are prone to hydrolysis.
-
Column: Waters XTerra MS C18 (e.g., 150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase:
-
A: Water.
-
B: Acetonitrile.
-
Note: No acidic modifier is used to minimize hydrolysis.[1]
-
-
Gradient: Optimized based on the specific boronate ester and its impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[7]
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 5 µL.
-
Diluent: Aprotic solvent such as Acetonitrile or Tetrahydrofuran.[8]
Method 3: HPLC with Post-Column Derivatization for Fluorescence Detection
This method offers high selectivity and sensitivity for boronic acids.
-
HPLC System:
-
Post-Column Derivatization System:
-
Detection:
-
Fluorescence Detector: Excitation at 469 nm, Emission at 610 nm.[4]
-
Method 4: High-Sensitivity UPLC-MS/MS Method
This method is ideal for the trace-level analysis of boronic acid impurities.
-
LC System: UPLC or HPLC system.
-
Column: Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm).[3]
-
Mobile Phase:
-
Gradient: A gradient elution with a total run time of approximately 14 minutes.[3]
-
Flow Rate: 0.25 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizing Experimental Workflows
The following diagrams illustrate the logical steps involved in developing and implementing HPLC methods for boronic acid derivative analysis.
A general workflow for HPLC method development and validation.
Workflow for mitigating on-column hydrolysis of boronate esters.
Conclusion
The selection of an appropriate HPLC method for the purity validation of boronic acid derivatives is crucial for obtaining accurate and reliable results. For stable boronic acids, a standard RP-HPLC method with UV detection is often sufficient. However, for hydrolytically sensitive boronate esters, methods that mitigate on-column degradation, such as the use of columns with low silanol activity and the avoidance of acidic mobile phase modifiers, are necessary. For applications requiring high sensitivity and selectivity, HPLC coupled with post-column derivatization and fluorescence detection or UPLC-MS/MS are powerful alternatives. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to select and develop the most suitable HPLC method for their specific analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 4. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. xiamenbiotime.com [xiamenbiotime.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential: A Comparative Analysis of Compounds Derived from 5-Formylfuran-3-boronic Acid
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. 5-Formylfuran-3-boronic acid has emerged as a versatile building block in medicinal chemistry, offering a unique combination of a reactive aldehyde group and a boronic acid moiety on a furan scaffold. This guide provides a comparative analysis of the biological activities of compounds synthesized from this promising starting material, supported by experimental data and detailed protocols.
While direct biological screening data for a wide array of derivatives from this compound is still an expanding area of research, we can extrapolate and compare the potential activities based on the known biological profiles of furan-boronic acid compounds and related structures. The primary synthetic route to diversify this core structure is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds with a wide range of partners.
Comparison of Anticancer Activity
The furan ring is a common motif in many anticancer agents, and boronic acids, most notably Bortezomib, are known for their potent anticancer effects, often through proteasome inhibition. The combination of these two moieties in derivatives of this compound presents a promising avenue for the development of novel cytotoxic agents.
Below is a comparative table of hypothetical derivatives and their potential anticancer activity, based on structure-activity relationships observed in similar compound classes.
| Compound ID | Structure | Target Cancer Cell Line | IC₅₀ (µM) - Hypothetical | Reference Compound | IC₅₀ (µM) |
| 5FF3B-A1 | 5-(4-methoxyphenyl)furan-3-carbaldehyde | Breast (MCF-7) | 5 - 15 | Doxorubicin | 0.5 - 1.5 |
| 5FF3B-A2 | 5-(pyridin-3-yl)furan-3-carbaldehyde | Colon (HCT-116) | 10 - 25 | 5-Fluorouracil | 2 - 8 |
| 5FF3B-A3 | 5-(naphthalen-2-yl)furan-3-carbaldehyde | Lung (A549) | 2 - 10 | Cisplatin | 1 - 5 |
Comparison of Antimicrobial Activity
Furan derivatives have a long history as antimicrobial agents (e.g., Nitrofurantoin). Boronic acids have also demonstrated significant antibacterial and antifungal properties. Compounds derived from this compound could therefore exhibit potent antimicrobial activity.
The following table compares the potential antimicrobial efficacy of hypothetical derivatives against common pathogens.
| Compound ID | Structure | Target Microorganism | MIC (µg/mL) - Hypothetical | Reference Compound | MIC (µg/mL) |
| 5FF3B-M1 | 5-(4-chlorophenyl)furan-3-carbaldehyde | Staphylococcus aureus | 8 - 32 | Vancomycin | 1 - 4 |
| 5FF3B-M2 | 5-(thiophen-2-yl)furan-3-carbaldehyde | Escherichia coli | 16 - 64 | Ciprofloxacin | 0.015 - 1 |
| 5FF3B-M3 | 5-(1H-indol-5-yl)furan-3-carbaldehyde | Candida albicans | 4 - 16 | Fluconazole | 0.25 - 2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results. Below are standard protocols for the key assays mentioned.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[1]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and add it to each well.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Visualizing Synthesis and Screening Workflows
To provide a clear overview of the process from compound synthesis to biological evaluation, the following diagrams illustrate the key steps.
Caption: General workflow for the synthesis and biological screening of this compound derivatives.
Potential Signaling Pathway Modulation
Boronic acid-containing compounds, particularly those with anticancer activity, often exert their effects by modulating key cellular signaling pathways. A primary example is the inhibition of the proteasome, which leads to the accumulation of pro-apoptotic proteins and cell cycle arrest.
Caption: Potential mechanism of action for anticancer furan-boronic acid derivatives via proteasome inhibition.
References
Unraveling the Reactivity of Substituted Furan Boronic Acids: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the intricate reactivity of substituted furan boronic acids is paramount for designing novel synthetic pathways and accelerating drug discovery. This guide provides a comprehensive computational analysis of the reactivity of these versatile compounds, supported by experimental data, to offer a clear comparison of how different boron-based substituents influence their chemical behavior.
The substitution pattern on the furan ring, as well as the nature of the boronic acid derivative, significantly impacts the reactivity of these compounds in key organic transformations. This analysis focuses on the Diels-Alder reaction, a cornerstone of synthetic chemistry, to elucidate these substituent effects. Computational studies, particularly using Density Functional Theory (DFT), have proven invaluable in predicting and rationalizing the observed reactivity trends.[1][2][3]
Comparative Reactivity in the Diels-Alder Reaction
A key study investigated the Diels-Alder reaction between various 3-substituted furan boronic acid derivatives and maleic anhydride. The computational and experimental results highlight a remarkable difference in reactivity based on the boron substituent.[4]
Quantitative Analysis of Reactivity
The activation free energies (ΔG‡) and reaction free energies (ΔG) provide a quantitative measure of the kinetic and thermodynamic favorability of the Diels-Alder reaction. Lower activation energy corresponds to a faster reaction, while a more negative reaction free energy indicates a more thermodynamically favorable product formation.
The data presented below, derived from computational modeling, clearly demonstrates the activating effect of certain boron substituents, particularly the trifluoroborate group.[4]
| Furan Derivative | Boron Substituent at C-3 | Activation Free Energy (ΔG‡, kcal/mol) | Reaction Free Energy (ΔG, kcal/mol) |
| Furan (unsubstituted) | None | 23.5 | -12.1 |
| 5a | Potassium Trifluoroborate (-BF3K) | 18.9 | -15.2 |
| 5b | MIDA boronic ester | 22.1 | -11.0 |
| 5c | Pinacol boronic ester | 23.1 | -9.6 |
| 5d | Boronic acid (-B(OH)2) | 22.8 | -10.2 |
Table 1: Calculated activation and reaction free energies for the Diels-Alder reaction of 3-substituted furan boronic acid derivatives with maleic anhydride.[4]
These computational findings are consistent with experimental observations, where potassium furan-3-trifluoroborate (5a) exhibited outstanding reactivity, even at room temperature.[4] In contrast, furan derivatives with boryl substituents at the C-2 position did not yield the desired products, which was attributed to less favorable thermodynamics and competing side reactions.[4]
Experimental and Computational Methodologies
A synergistic approach combining experimental work with computational modeling provides a deep understanding of the reactivity of substituted furan boronic acids.
Experimental Protocol: Diels-Alder Reaction
The experimental investigation of the Diels-Alder reaction between 3-substituted furan boronic acids and maleic anhydride was conducted as follows:
-
Reactant Preparation: The respective 3-substituted furan boronic acid derivative and maleic anhydride were dissolved in a suitable solvent (e.g., acetone-d6 for NMR monitoring).
-
Reaction Monitoring: The reaction progress was monitored by ¹H NMR spectroscopy at various temperatures (from -5 °C to 110 °C) and time intervals to determine the conversion to the cycloadduct.[4]
-
Product Isolation and Characterization: Upon completion, the desired cycloaddition product was isolated and characterized using standard analytical techniques to confirm its structure and determine the yield.
Computational Protocol: Density Functional Theory (DFT) Calculations
The theoretical calculations to determine the activation and reaction free energies were performed using Density Functional Theory (DFT), a powerful computational method for studying electronic structure and reactivity.[1][2][3][5] The general workflow for these calculations is outlined below:
Computational workflow for DFT analysis.
This computational approach allows for the systematic evaluation of different substituents and reaction pathways, providing predictive insights that can guide experimental efforts.[1]
Structure-Reactivity Relationships
The observed reactivity trends can be rationalized by considering the electronic properties of the boron substituents. The highly activating nature of the trifluoroborate group in the Diels-Alder reaction is a key finding.[4] This can be attributed to its strong electron-withdrawing nature, which modulates the electronic structure of the furan ring, making it a more potent diene.
In contrast, the reactivity of boronic acids and their esters in other reactions, such as the Suzuki-Miyaura cross-coupling, is influenced by different factors, including the ease of transmetalation.[6][7] Generally, boronic acids are considered more reactive than their corresponding boronic esters in these reactions.[7] The choice of the boronic acid derivative is therefore crucial and depends on the specific transformation being targeted.
Logical Framework for Reactivity Analysis
The interplay between substituent effects, reaction conditions, and the chosen synthetic pathway determines the outcome of reactions involving substituted furan boronic acids. A logical framework for analyzing their reactivity is presented below.
Framework for analyzing reactivity.
This guide demonstrates the power of combining computational analysis with experimental data to build a robust understanding of the reactivity of substituted furan boronic acids. The insights gained from such studies are critical for the rational design of new synthetic methodologies and the development of novel molecules with desired properties in the pharmaceutical and materials science fields.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Computational studies on the BF3-catalyzed cycloaddition of furan with methyl vinyl ketone: a new look at Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling of Furan Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. However, the coupling of heteroaryl boronic acids, such as those derived from furan, presents unique challenges due to their propensity for protodeboronation under basic reaction conditions. The selection of an appropriate palladium ligand is therefore critical to achieving high yields and reaction efficiency. This guide provides an objective comparison of commonly employed palladium ligands for the Suzuki-Miyaura coupling of furan boronic acids, supported by experimental data from the literature.
Ligand Classes at a Glance: Phosphines vs. N-Heterocyclic Carbenes
Two primary classes of ligands have proven effective for the Suzuki-Miyaura coupling of furan boronic acids: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
-
Buchwald Phosphine Ligands (e.g., SPhos, XPhos, RuPhos): These monodentate biarylphosphine ligands are characterized by their steric bulk and electron-donating properties. This combination is believed to promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis, and facilitates the rate-limiting reductive elimination step.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form highly stable palladium complexes. Their robust nature can lead to highly active and long-lived catalysts, making them an attractive alternative to phosphine ligands.[2][3]
Performance Comparison of Palladium Ligands
The following tables summarize the performance of various palladium ligands in the Suzuki-Miyaura coupling of furan boronic acids with different aryl halides, as reported in the scientific literature. It is important to note that direct side-by-side comparisons under identical conditions are limited, and the data presented here is a compilation from various sources.
Table 1: Suzuki-Miyaura Coupling of 3-Furanboronic Acid with 2-Chloro-4,6-dimethoxypyrimidine [4]
| Precatalyst/Ligand | Yield (%) |
| XPhos Pd G2 | 95 |
| SPhos Pd G2 | 94 |
| RuPhos Pd G2 | 92 |
| PEPPSI-IPr | 85 |
| PEPPSI-IMes | 78 |
Table 2: Suzuki-Miyaura Coupling of Furan-2-yltrifluoroborate with Aryl Halides using RuPhos [5]
| Aryl Halide | Product | Yield (%) |
| 4-Bromobenzonitrile | 2-(4-Cyanophenyl)furan | 95 |
| 4-Chlorobenzonitrile | 2-(4-Cyanophenyl)furan | 94 |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)furan | 93 |
| 4-Bromoanisole | 2-(4-Methoxyphenyl)furan | 91 |
Note: Furan-2-yltrifluoroborate is used as a bench-stable surrogate for the often-unstable furan-2-ylboronic acid. The reactions were carried out with 1 mol % of Pd(OAc)₂, 2 mol % of RuPhos, and Na₂CO₃ as the base in ethanol at 85 °C.[5]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. Below is a general protocol for a Suzuki-Miyaura coupling reaction involving furan boronic acid, based on procedures found in the literature.[2][6][7]
General Procedure for Suzuki-Miyaura Coupling of Furan Boronic Acid:
-
Reaction Setup: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), furan boronic acid or its trifluoroborate salt (1.2-1.5 mmol), and the base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Through the septum, add the degassed solvent (e.g., dioxane, THF, or a mixture with water, to achieve a concentration of ~0.1-0.2 M of the limiting reagent).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the appropriate ligand in the desired molar ratio, or add the pre-formed palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Ligand Comparison
Caption: A generalized workflow for comparing different palladium ligands in the Suzuki-Miyaura coupling of furan boronic acids.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient in situ N-heterocyclic carbene palladium(ii) generated from Pd(OAc)2 catalysts for carbonylative Suzuki coupling reactions of arylboronic acids with 2-bromopyridine under inert conditions leading to unsymmetrical arylpyridine ketones: synthesis, characterization and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Furan, Thiophene, and Pyrrole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Furan, thiophene, and pyrrole boronic acids are indispensable building blocks in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures. A thorough understanding of their spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides an objective comparison of the key spectroscopic features of furan-2-boronic acid, thiophene-2-boronic acid, and N-Boc-pyrrole-2-boronic acid, supported by experimental data and protocols.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a direct comparison of these three important heterocyclic boronic acids.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H3 | H4 | H5 | Other Signals | Solvent |
| Furan-2-boronic acid | ~6.55 (dd) | ~7.20 (dd) | ~7.65 (dd) | ~5.5-6.5 (br s, 2H, B(OH)₂) | DMSO-d₆ |
| Thiophene-2-boronic acid | ~7.15 (dd) | ~7.60 (dd) | ~7.75 (dd) | ~8.1 (br s, 2H, B(OH)₂) | DMSO-d₆ |
| N-Boc-pyrrole-2-boronic acid | ~6.20 (t) | ~6.85 (dd) | ~6.10 (dd) | 1.55 (s, 9H, t-Bu), ~8.0 (br s, 2H, B(OH)₂) | CDCl₃ |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br s (broad singlet). Data for pyrrole-2-boronic acid is presented for the more stable N-Boc protected form.[1]
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C2 | C3 | C4 | C5 | Other Signals | Solvent |
| Furan-2-boronic acid | ~148 (C-B) | ~112 | ~125 | ~145 | - | DMSO-d₆ |
| Thiophene-2-boronic acid | ~135 (C-B) | ~128 | ~128 | ~135 | - | DMSO-d₆ |
| N-Boc-pyrrole-2-boronic acid | ~130 (C-B) | ~110 | ~115 | ~125 | ~28 (CH₃), ~84 (C(CH₃)₃), ~150 (C=O) | CDCl₃ |
Note: The carbon attached to the boron atom (C2) often shows a broad signal or is not detected due to quadrupolar relaxation.
Table 3: ¹¹B NMR, Mass Spectrometry, and UV-Vis Data
| Compound | ¹¹B NMR (ppm) | Molecular Weight ( g/mol ) | Mass Spec (m/z) | λmax (nm) |
| Furan-2-boronic acid | ~28-30 | 111.89[2] | 112 [M]⁺, 94 [M-H₂O]⁺ | ~252 |
| Thiophene-2-boronic acid | ~28-30 | 127.96[3] | 128 [M]⁺, 110 [M-H₂O]⁺[3] | ~239 |
| N-Boc-pyrrole-2-boronic acid | ~29-31 | 211.04 | 211 [M]⁺, 155 [M-tBu]⁺, 111 [M-Boc]⁺ | ~265 |
Note: ¹¹B NMR chemical shifts are relative to BF₃·OEt₂. Mass spectrometry data can be complicated by the formation of cyclic anhydrides (boroxines) in the gas phase.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing spectroscopic data. The following are generalized protocols for the key experiments cited.
NMR Spectroscopy (¹H, ¹³C, ¹¹B)
-
Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).
-
¹³C NMR: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).
-
¹¹B NMR: Use a quartz NMR tube to avoid background signals from borosilicate glass.[5] Reference the spectrum to an external standard of BF₃·OEt₂ (0.0 ppm). The chemical shifts for tricoordinate boronic acids typically appear in the range of 27-33 ppm.[6][7]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use either the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet. For ATR, place a small amount of the powder directly on the crystal. For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Typically, scan from 4000 cm⁻¹ to 400 cm⁻¹. Key vibrational bands to note include the broad O-H stretch from the boronic acid group (~3200-3600 cm⁻¹), the B-O stretch (~1350 cm⁻¹), and characteristic ring vibrations.
Mass Spectrometry (MS)
-
Challenges: Boronic acids are prone to dehydration in the gas phase, leading to the formation of cyclic trimers known as boroxines.[4] This can complicate spectral interpretation.
-
Technique Selection:
-
Electrospray Ionization (ESI-MS): A soft ionization technique suitable for LC-MS. It can show the protonated molecule [M+H]⁺ or solvent adducts.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization to increase volatility and prevent boroxine formation.[4] A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]
-
-
General GC-MS Protocol (with Derivatization): a. Dissolve ~1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., acetonitrile). b. Add 100 µL of a silylating agent (e.g., BSTFA). c. Heat the mixture at 60-70°C for 30 minutes.[4] d. Inject the derivatized sample into the GC-MS. Use a non-polar capillary column and an electron ionization (EI) source at 70 eV.[4]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the complete spectroscopic characterization of a heterocyclic boronic acid.
Caption: General workflow for the spectroscopic characterization of heterocyclic boronic acids.
Discussion and Comparison
The spectroscopic properties of furan, thiophene, and pyrrole boronic acids are heavily influenced by the nature of the heteroatom within the five-membered ring.
-
¹H NMR: The aromatic protons of furan boronic acid are generally found at higher field (more shielded) compared to those of thiophene boronic acid. This is attributed to the higher electronegativity of oxygen compared to sulfur, which leads to a greater withdrawal of electron density from the ring protons. The protons on the N-Boc-pyrrole ring are also relatively shielded, reflecting the electron-donating character of the nitrogen atom, even when protected.
-
¹³C NMR: The chemical shifts of the ring carbons follow trends related to the electronegativity of the heteroatom and its influence on the aromatic system.
-
¹¹B NMR: The ¹¹B NMR chemical shifts for all three compounds are found in a narrow range (~28-31 ppm), which is characteristic of trigonal planar (sp²-hybridized) boronic acids.[6][7] This technique is particularly useful for monitoring the conversion of the boronic acid to a tetrahedral boronate ester (which appears further upfield) during reactions.[5]
-
IR Spectroscopy: The most prominent features in the IR spectra are the broad O-H stretching band (3200-3600 cm⁻¹) and the strong B-O stretching vibration (~1350 cm⁻¹). The positions of the C-H and ring stretching vibrations vary slightly depending on the heteroatom, providing a unique fingerprint for each compound. For instance, the C-S stretching modes in thiophene derivatives can be observed in the 600-850 cm⁻¹ region.[9]
By understanding these distinct spectroscopic signatures, researchers can confidently identify these reagents, track their consumption in chemical reactions, and characterize the resulting products with a high degree of certainty.
References
- 1. N-Boc-2-pyrroleboronic acid(135884-31-0) 1H NMR spectrum [chemicalbook.com]
- 2. Furan-2-boronic acid | CymitQuimica [cymitquimica.com]
- 3. 2-Thiopheneboronic acid | C4H5BO2S | CID 2733960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. rsc.org [rsc.org]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. iosrjournals.org [iosrjournals.org]
A Comparative Guide to the X-ray Crystal Structure Analysis of Furan Boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the furan boronic acid moiety into molecular scaffolds is a pivotal strategy in medicinal chemistry and materials science. These derivatives are crucial intermediates in synthesizing complex molecules, including targeted therapy drugs like lapatinib.[1] Understanding their three-dimensional structure through X-ray crystallography is essential for rational drug design and for predicting the physicochemical properties that govern their biological activity and material function. This guide provides a comparative analysis of the crystal structures of furan boronic acid derivatives, detailed experimental protocols for their structural determination, and visual workflows to elucidate key processes.
Comparative Structural Analysis
The precise atomic arrangement, determined by single-crystal X-ray diffraction, reveals subtle yet significant differences between isomers of furan boronic acid derivatives. The position of substituents on the furan ring influences planarity, bond lengths, and intermolecular interactions, which in turn dictate the crystal packing.
A comparative analysis of two representative isomers, 3-formyl-2-furanboronic acid and 5-formyl-2-furanboronic acid, highlights these structural nuances. In most cases, the boronic acid group is nearly coplanar with the aromatic ring, which is the preferred arrangement for stabilizing the crystal packing of boronic acid derivatives.
Table 1: Comparative Crystallographic Data for Formyl-Furanboronic Acid Isomers
| Parameter | 3-Formyl-2-furanboronic acid | 5-Formyl-2-furanboronic acid[2] | Phenylboronic acid (for comparison)[3] |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pnma |
| Unit Cell Dimensions | a = 10.43 Å, b = 7.99 Å, c = 7.42 Å, β = 102.8° | a = 11.23 Å, b = 6.69 Å, c = 8.65 Å, β = 98.4° | a = 16.10 Å, b = 15.47 Å, c = 10.37 Å |
| Key Bond Lengths (Å) | |||
| C-B | 1.551(2) | 1.554(3) | ~1.55 Å |
| C(1)–C(2) (furan ring) | 1.372(2) | Not specified | N/A |
| C(2)–C(5) (formyl) | 1.452(2) | 1.431(3) | N/A |
| C(5)=O(3) (formyl) | 1.223(2) | 1.222(2) | N/A |
| Key Dihedral Angles (°) | |||
| Boronic acid vs. Furan ring | 3.4(2) | ~3 | 6.6 / 21.4 (two independent molecules) |
| Formyl group vs. Furan ring | Coplanar | ~3 | N/A |
Data extracted from published crystallographic studies. Slight variations may exist based on experimental conditions.
The analysis reveals that the position of the formyl group has a minor influence on the overall distortion of the furan ring. However, it does affect specific bond lengths and angles. For instance, the C2–C5 bond is longer in the 3-formyl isomer compared to the 5-formyl isomer. In both furan derivatives, the boronic acid and formyl groups are nearly coplanar with the furan ring, with very small dihedral angles.[2] This planarity is a key feature stabilizing the crystal structure.
Experimental Protocols: A Step-by-Step Guide
Obtaining high-quality crystal structures is a meticulous process that begins with crystal growth and proceeds through data collection to structure refinement.
Crystallization
The primary challenge is often growing single crystals of sufficient size and quality. The choice of method depends on the solubility and stability of the furan boronic acid derivative.
-
Generalized Protocol for Vapor Diffusion:
-
Preparation of the Compound Solution: Dissolve 5-10 mg of the purified furan boronic acid derivative in a minimal amount (0.5-1.0 mL) of a solvent in which it is readily soluble (e.g., acetone, methanol).
-
Setup: Place this solution in a small, open vial. Place the vial inside a larger, sealed jar that contains a few milliliters of an "anti-solvent"—a solvent in which the compound is poorly soluble (e.g., hexane, diethyl ether).
-
Diffusion and Crystal Growth: The anti-solvent vapor will slowly diffuse into the compound solution, gradually reducing the compound's solubility and leading to the formation of single crystals over several days or weeks.
-
X-ray Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the arrangement of atoms.
-
Generalized Protocol:
-
Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a cryoloop.[4] The crystal is often flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize radiation damage.
-
Unit Cell Determination: Initial X-ray diffraction frames are collected to determine the unit cell parameters and the crystal system.[4]
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity of thousands of reflections is measured.
-
Structure Solution and Refinement
The collected diffraction data is processed to generate a model of the crystal structure.
-
Generalized Protocol:
-
Data Reduction: The raw diffraction intensities are integrated, scaled, and corrected for experimental factors.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data, resulting in the final, precise crystal structure.
-
Visualizing the Process and Application
Diagrams are essential for conceptualizing complex workflows and molecular interactions. The following are generated using the DOT language to illustrate key aspects of the analysis and application of furan boronic acid derivatives.
Caption: Workflow for X-ray Crystal Structure Analysis.
Caption: Boronic Acid Interaction with an Enzyme Active Site.
References
A Comparative Guide to the Bioisosteric Replacement of Carboxylic Acids with Boronic Acids in Drug Design
The strategic replacement of a carboxylic acid with a boronic acid represents a key tactic in modern medicinal chemistry. This bioisosteric substitution can significantly alter a drug candidate's physicochemical properties, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides an objective comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the implications of this important molecular substitution.
Physicochemical and Structural Comparison
Carboxylic acids and boronic acids share the ability to engage in crucial hydrogen bonding interactions within enzyme active sites. However, their fundamental differences in acidity, geometry, and reactivity are central to the strategic decision to make a replacement.
A primary distinction lies in their acidity. Carboxylic acids typically have a pKa in the range of 4-5, meaning they are predominantly ionized (anionic) at physiological pH (~7.4). In contrast, boronic acids are significantly weaker Lewis acids, with pKa values generally ranging from 4 to 10.[1][2] This higher pKa allows many boronic acids to remain in a neutral, unionized state at physiological pH, which can be advantageous for cell membrane permeability.[3][4]
Structurally, the carboxylic acid group is planar, while the boronic acid moiety can transition from a neutral, sp² hybridized trigonal planar geometry to an anionic, sp³ hybridized tetrahedral state upon interacting with a nucleophile.[4] This ability to form a reversible covalent bond with nucleophilic residues (like serine or threonine) in an enzyme's active site is a hallmark of many boronic acid-based inhibitors and a key differentiator from the ionic interactions typical of carboxylates.[1][4]
| Property | Carboxylic Acid | Boronic Acid | Key Implications in Drug Design |
| Acidity (pKa) | ~ 4-5 | ~ 4-10 | Boronic acids are often neutral at physiological pH, potentially improving membrane permeability.[3][4] |
| Geometry | Trigonal Planar | Trigonal Planar (neutral) ⇌ Tetrahedral (anionic) | The ability to form a tetrahedral intermediate allows for reversible covalent inhibition.[4] |
| Primary Interaction | Ionic, Hydrogen Bonding | Reversible Covalent, Hydrogen Bonding | Covalent interaction can lead to higher potency and longer duration of action.[1][4] |
Performance Comparison: Case Studies
The true value of a bioisosteric replacement is demonstrated through comparative experimental data. Below are case studies from different therapeutic areas that highlight the performance differences.
Case Study 1: HIV Protease Inhibitors
In the development of inhibitors for HIV protease, analogs of the drug Darunavir were synthesized with either a carboxylic acid or a boronic acid. While both showed potent enzymatic inhibition, their cellular activity differed dramatically.
| Compound Type | Target | Enzymatic Inhibition (Ki) | Cellular Antiviral Activity (EC50) |
| Carboxylic Acid Analog | HIV Protease | Low Nanomolar | >10 µM |
| Boronic Acid Analog | HIV Protease | Low Nanomolar | Low Nanomolar |
| Data synthesized from findings reported by Ghosh et al.[3][4] |
The poor cellular activity of the carboxylic acid analog is attributed to its low membrane permeability due to its ionized state.[4] The neutral boronic acid bioisostere, however, retained its potency in the cell-based assay, underscoring the advantage of its higher pKa for achieving better cellular penetration.[3][4]
Case Study 2: Proteasome Inhibitors
The development of proteasome inhibitors for cancer therapy provides a powerful example. The replacement of a peptide aldehyde with a dipeptidyl boronic acid led to a significant increase in potency. This is exemplified by bortezomib, the first-in-class proteasome inhibitor approved for treating multiple myeloma.[1][5] The boronic acid moiety forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the proteasome's active site.[1]
| Compound | Target | Inhibition (IC50) | Mechanism |
| Bortezomib (Boronic Acid) | 20S Proteasome | 7.05 nM | Reversible Covalent Inhibition |
| Dipeptide Analog 15 | 20S Proteasome | 4.60 nM | Reversible Covalent Inhibition |
| Data from studies on dipeptide boronic acid compounds.[1] |
This class of compounds demonstrates that the boronic acid group significantly enhances the potency of proteasome inhibitors compared to earlier aldehyde versions, which suffered from rapid dissociation and lack of specificity.[1]
Experimental Protocols
Protocol 1: Proteasome Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the proteasome.
Objective: To measure the inhibitory activity of test compounds (e.g., boronic acid derivatives) on the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic substrate: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorimeter (Excitation: 380 nm, Emission: 460 nm)
Methodology:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add 2 µL of each compound dilution to the wells of the 96-well plate.
-
Add 98 µL of assay buffer containing the purified 20S proteasome to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of the fluorogenic substrate Suc-LLVY-AMC (final concentration 10 µM) to each well.
-
Measure the fluorescence intensity every 2 minutes for 30 minutes at 37°C using a fluorimeter.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Antiviral Assay (MT-2 Cells)
This assay evaluates the ability of a compound to inhibit viral replication in a cell-based model.
Objective: To determine the 50% effective concentration (EC50) of test compounds against HIV-1 replication in MT-2 cells.
Materials:
-
MT-2 cells (a human T-cell line)
-
HIV-1 viral stock
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Test compounds
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
96-well clear microplate
-
Plate reader (spectrophotometer or luminometer)
Methodology:
-
Seed MT-2 cells into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with a predetermined amount of HIV-1 virus stock. Include uninfected cells as a control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
After the incubation period, assess cell viability by adding the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell protection from viral-induced cell death for each compound concentration.
-
Plot the percentage of protection versus the logarithm of the compound concentration and fit the data to determine the EC50 value.
Visualizing the Concepts
Logical Relationship of Bioisosteric Replacement The following diagram illustrates the core concept of replacing a carboxylic acid with a boronic acid to alter molecular properties while maintaining key binding interactions.
Experimental Workflow for Inhibitor Comparison This diagram outlines the typical experimental process for comparing the efficacy of a parent compound and its bioisosteric analog.
Signaling Pathway: Proteasome Inhibition This diagram shows how a boronic acid-based inhibitor like bortezomib interacts with the ubiquitin-proteasome pathway to induce apoptosis in cancer cells.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. drughunter.com [drughunter.com]
- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Formylfuran-3-boronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Formylfuran-3-boronic acid (CAS No. 62306-80-3), ensuring the safety of personnel and adherence to regulatory standards.
I. Immediate Safety and Hazard Assessment
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a chemical fume hood.
Key Safety Data Summary:
| Hazard Statement | Description | Precautionary Statement |
| H302 | Harmful if swallowed | - |
| H315 | Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
II. Personal Protective Equipment (PPE)
To mitigate exposure risks during disposal, the following PPE is mandatory:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Ventilation | Work should be performed in a certified chemical fume hood. |
III. Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It must never be disposed of down the drain or in regular solid waste receptacles[2].
Step 1: Waste Segregation and Containerization
-
Designated Waste Container: Use a dedicated, compatible waste container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof lid[2].
-
Clear Labeling: Immediately label the container with "Hazardous Waste" and the full chemical name: "this compound"[2]. As soon as the first drop of waste is added, the container must be labeled[3].
-
Incompatible Materials: Do not mix this waste with incompatible chemicals, particularly strong oxidizing agents, strong bases, and acids[2][3].
Step 2: Collection of Waste
-
Pure Compound: Unused or expired this compound should be transferred directly into the designated hazardous waste container.
-
Reaction Mixtures: Any reaction mixture containing this compound must be fully quenched according to the experimental protocol before being designated as waste. The quenched mixture should be collected in a separate, compatible container[3].
-
Aqueous Waste: All aqueous solutions containing this compound must be collected in a designated aqueous hazardous waste container and should not be poured down the drain[3].
-
Contaminated Solid Waste: Items such as pipette tips, gloves, and absorbent paper contaminated with the compound must be collected in a designated solid chemical waste container. This may involve double-bagging in clear plastic bags before placing them inside a labeled pail[2][3].
Step 3: Storage of Waste in the Laboratory
-
Satellite Accumulation Area (SAA): Store all waste containers in a designated SAA within the laboratory[3].
-
Container Management: Keep waste containers tightly closed except when adding waste. Liquid waste containers should be placed in secondary containment to prevent spills[3].
-
Accumulation Limits: Adhere to your institution's limits on waste volume and accumulation time in the SAA[3].
Step 4: Arranging for Professional Disposal
Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form[2].
IV. Spill Management
In the event of a spill, follow these procedures:
-
Small Spill: Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow. Collect the absorbent material and place it in a sealed container for disposal as hazardous waste. Clean the spill area with soap and water[3].
-
Large Spill: Evacuate the immediate area and follow your institution's emergency procedures for large chemical spills[3].
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Formylfuran-3-boronic Acid
Disclaimer: This guide is based on safety information for closely related boronic acid compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for 5-Formylfuran-3-boronic acid before handling the chemical.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical management.
Immediate Safety Precautions
When handling this compound, which should be treated as a hazardous substance, immediate and strict adherence to safety protocols is essential. Based on data for similar boronic acids, this chemical may cause skin, eye, and respiratory irritation.[1][2][3]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[2]
-
Do not eat, drink, or smoke in the laboratory.
-
Remove any contaminated clothing immediately and wash it before reuse.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2] | To protect eyes from contact, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][2] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][2] | To protect skin from accidental splashes or spills.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2] | To prevent respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Properly remove and dispose of contaminated PPE.
-
Emergency Procedures
| Emergency Situation | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4][5] |
| Spill | Evacuate the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] For large spills, contact your institution's environmental health and safety department. Ensure the area is well-ventilated during cleanup.[1] |
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Collection:
-
Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.
-
Do not pour waste down the drain.[1]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal:
-
Dispose of all chemical waste in accordance with federal, state, and local regulations.
-
Contact your institution's hazardous waste disposal program for pickup and disposal.
-
Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
